molecular formula C12H17NO B173509 (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine CAS No. 112225-62-4

(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine

Cat. No.: B173509
CAS No.: 112225-62-4
M. Wt: 191.27 g/mol
InChI Key: DXZVRFYHBJOICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine is a chemical compound based on the privileged 4H-chromene (benzopyran) scaffold, a structure recognized for its versatile biological profile and significance in medicinal chemistry research . Chromene derivatives are known to exhibit a wide spectrum of pharmacological activities, making them a valuable core structure for the discovery of new bioactive molecules . Researchers are exploring this class of compounds for its potential in several areas, including as an antioxidant and free radical scavenger, which may be relevant in studies of oxidative stress and related disease models . The chromene scaffold is a versatile template in drug discovery due to its ability to impart miscellaneous activities . Chromene-based analogs have been investigated as antitumor agents, with some members of this class demonstrated to induce apoptosis in cancer cells via interaction with tubulin at the colchicine binding site, leading to the obstruction of tubulin polymerization and cell-cycle arrest . Furthermore, the chromene nucleus is found in compounds with reported antimicrobial, anticonvulsant, anticholinesterase, and antidiabetic activities, highlighting its broad utility in pharmacological research . The lipophilicity of the chromene structure also allows derivatives to readily cross cell membranes, thereby increasing the druggability of potential lead compounds . This amine-functionalized chromene derivative provides researchers with a key intermediate for further chemical exploration and structure-activity relationship (SAR) studies aimed at developing potent leads for various life-threatening diseases .

Properties

IUPAC Name

2,2,6-trimethyl-3,4-dihydrochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-4-5-11-9(6-8)10(13)7-12(2,3)14-11/h4-6,10H,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZVRFYHBJOICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of (2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a plausible synthetic route, and explore its potential applications in drug discovery, grounded in the broader context of chromane pharmacology.

Introduction and Chemical Identity

(2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine, also known as 6-amino-2,2,5,8-tetramethylchroman, belongs to the class of chromane derivatives. The chromane scaffold, a benzopyran ring system, is a privileged structure found in a multitude of natural products and synthetic molecules with diverse and significant biological activities.[1][2] This core structure is notably present in tocopherols (Vitamin E), highlighting its importance in biological systems, particularly in mediating antioxidant effects.[3]

The subject of this guide is a specific analog featuring an amine functional group on the benzene ring and four methyl substitutions. The introduction of the amino group at the C-6 position is of particular interest as it provides a site for further chemical modification and can significantly influence the molecule's polarity, basicity, and ability to interact with biological targets.

Chemical Structure:

Figure 1: 2D structure of (2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine.

Physicochemical and Computed Properties

A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of (2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine have been computed and are available in public databases.[4]

PropertyValueSource
Molecular Formula C13H19NO[4]
Molecular Weight 205.30 g/mol [4]
XLogP3-AA 3[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 0[4]
Exact Mass 205.146664230 Da[4]
Topological Polar Surface Area 35.3 Ų[4]
Heavy Atom Count 15[4]
IUPAC Name 2,2,5,8-tetramethyl-3,4-dihydrochromen-6-amine[4]

Synthesis and Characterization

While a specific, dedicated synthesis of (2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established organometallic and heterocyclic chemistry principles. The following multi-step synthesis is a scientifically sound approach.

Proposed Synthetic Pathway

The proposed synthesis starts from commercially available 2,5-dimethylhydroquinone and involves the formation of the chroman ring, followed by nitration and subsequent reduction to the target amine.

Synthetic_Pathway A 2,5-Dimethylhydroquinone C 2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-ol A->C Cyclization B Reagent for Ring Formation E 6-Nitro-2,2,5,8-tetramethyl-3,4-dihydro-2H-chromene C->E Nitration D Nitrating Agent (e.g., HNO3/H2SO4) G (2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine E->G Reduction F Reducing Agent (e.g., H2/Pd-C)

Diagram 1: Proposed Synthetic Workflow. This diagram illustrates a plausible three-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-ol

This step involves an acid-catalyzed reaction between 2,5-dimethylhydroquinone and a suitable four-carbon synthon, such as isoprene or 3-methyl-2-buten-1-ol, to form the chroman ring.

  • To a solution of 2,5-dimethylhydroquinone (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a catalytic amount of a Lewis or Brønsted acid (e.g., BF3·OEt2 or p-toluenesulfonic acid).

  • Slowly add 3-methyl-2-buten-1-ol (1.1 eq) to the reaction mixture at room temperature.

  • Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chromanol.

Step 2: Synthesis of 6-Nitro-2,2,5,8-tetramethyl-3,4-dihydro-2H-chromene

This step involves the electrophilic nitration of the electron-rich aromatic ring of the chromanol.

  • Dissolve the 2,2,5,8-tetramethyl-3,4-dihydro-2H-chromen-6-ol (1.0 eq) in a suitable solvent like acetic acid or dichloromethane and cool the mixture in an ice bath (0 °C).

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude nitro-chroman can be purified by recrystallization or column chromatography.

Step 3: Synthesis of (2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine

The final step is the reduction of the nitro group to the primary amine.

  • Dissolve the 6-nitro-2,2,5,8-tetramethyl-3,4-dihydro-2H-chromene (1.0 eq) in a solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the target amine, which can be further purified if necessary.

Characterization

The structure of the final compound would be confirmed using standard spectroscopic methods:

  • ¹H and ¹³C NMR: To confirm the connectivity and chemical environment of all protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretches of the amine and the C-O-C stretch of the ether.

Potential Applications in Drug Development

The chromane scaffold is a cornerstone in the development of various therapeutic agents.[1][2] The structural similarity of (2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine to the chromanol ring of α-tocopherol (a form of Vitamin E) suggests a strong potential for antioxidant activity.[3] Tocopherols are known to be potent scavengers of lipid peroxyl radicals, thereby protecting cell membranes from oxidative damage.[3]

Antioxidant and Neuroprotective Effects

Oxidative stress is a key pathological mechanism in a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The ability of chromane derivatives to mitigate oxidative damage makes them attractive candidates for the development of neuroprotective agents. The amine functionality on the aromatic ring of (2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine could potentially modulate its antioxidant capacity and its ability to cross the blood-brain barrier.

Anticancer Activity

Numerous chromene and chromane derivatives have demonstrated significant anticancer properties.[1][5][6] These compounds can induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer. For instance, some chroman derivatives have been investigated for their efficacy against breast cancer cell lines like MCF-7.[1] The cytotoxic potential of (2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine against various cancer cell lines would be a logical and promising area of investigation.

Other Potential Therapeutic Areas

The broad biological activity of the chromene family suggests that this compound could also be explored for other therapeutic applications, including:

  • Anti-inflammatory effects [1][2]

  • Antimicrobial and antifungal activity [1][2]

  • Anticonvulsant properties [1]

Potential_Applications cluster_compound Core Compound cluster_properties Inferred Properties cluster_applications Potential Therapeutic Areas A (2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine B Antioxidant Activity A->B Structural Analogy to Tocopherol C Antiproliferative Effects A->C D Modulation of Signaling Pathways A->D E Neuroprotection B->E F Oncology C->F D->F G Anti-inflammatory D->G H Antimicrobial D->H

Diagram 2: Logical Relationships of Potential Applications. This diagram outlines the connection between the compound's inferred properties and its potential therapeutic applications.

Conclusion and Future Directions

(2,2,5,8-Tetramethyl-3,4-dihydro-2H-chromen-6-yl)amine represents a promising scaffold for the development of novel therapeutic agents. Its structural relationship to the potent antioxidant Vitamin E, combined with the versatile chemistry afforded by the amino group, makes it a compelling candidate for further investigation. Future research should focus on the validation of the proposed synthetic route, comprehensive characterization of the compound, and a systematic evaluation of its biological activities, particularly its antioxidant, neuroprotective, and anticancer properties. Such studies will be crucial in elucidating its mechanism of action and realizing its full therapeutic potential.

References

  • Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2779–2788. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2017). Pharmacological activities of chromene derivatives: An overview. [Link]

  • El-Sayed, N. F., Moustafa, A. H., & El-Sawy, E. R. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][5]Oxazines, and Chromeno[2,3-d]Pyrimidines. Letters in Organic Chemistry, 20(1), 85-96. [Link]

  • ResearchGate. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][5]Oxazines, and Chromeno[2,3-d]Pyrimidines. [Link]

  • PubChem. (n.d.). 2,2,5,8-Tetramethyl-3,4-dihydrochromen-6-amine. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Espargaro, A., et al. (2017). Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops. Frontiers in Plant Science, 8, 1-19. [Link]

Sources

Medicinal Chemistry of 2,2,6-Trimethyl-4-Chromanamine: Scaffold Analysis & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,2,6-trimethyl-4-chromanamine scaffold represents a critical "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for a class of potassium channel openers (KCOs) and potential neuroprotective agents. Structurally distinct due to its gem-dimethyl substitution at the C2 position and a chiral amine at C4, this molecule offers a unique template for exploring Structure-Activity Relationships (SAR) in smooth muscle relaxation and neuronal excitability modulation.

This technical guide provides a comprehensive analysis of the molecule's synthetic accessibility, physicochemical properties, and its role as a precursor to high-affinity therapeutic candidates like Cromakalim analogues.

Structural Basis & Pharmacophore Analysis

The biological activity of 2,2,6-trimethyl-4-chromanamine is governed by three specific structural determinants that dictate its interaction with transmembrane proteins, particularly the sulfonylurea receptor (SUR) subunits of ATP-sensitive potassium (


) channels.
The Gem-Dimethyl Effect (C2 Position)

The two methyl groups at the C2 position are not merely lipophilic spacers. They exert the Thorpe-Ingold effect (Gem-Dimethyl effect) , which restricts the conformational flexibility of the pyran ring. This steric constraint forces the chroman ring into a half-chair conformation, pre-organizing the molecule for receptor binding. This reduces the entropic penalty of binding, significantly enhancing affinity compared to non-substituted analogues.

The Electronic Switch (C6 Position)

In the specific case of the 2,2,6-trimethyl derivative, the C6 position is occupied by a methyl group.

  • Electronic Nature: Weakly electron-donating (inductive effect).

  • SAR Implication: In potent KCOs (e.g., Cromakalim), the C6 position usually holds a strong electron-withdrawing group (EWG) like -CN or -NO2. The 6-methyl variant serves as a critical "probe" molecule. It typically shows reduced potency compared to 6-cyano derivatives, proving that an electron-deficient aromatic ring is essential for maximizing

    
     interactions within the hydrophobic binding pocket of the channel.
    
The Chiral Anchor (C4 Amine)

The C4 amine is the primary handle for further functionalization (e.g., urea or amide formation).

  • Chirality: The C4 carbon is a stereocenter. Biological activity is highly stereoselective. For most KCOs, the (3S,4R) isomer is the eutomer (active enantiomer).

  • H-Bonding: The amine acts as a crucial hydrogen bond donor/acceptor.

Synthetic Protocols

The synthesis of 2,2,6-trimethyl-4-chromanamine is a two-phase process: construction of the chromanone core followed by stereoselective amination.

Phase 1: Construction of the Chromanone Core

Reaction Type: Friedel-Crafts Cyclization / Kabbe Condensation.

Protocol:

  • Reagents: 4-Methylphenol (p-Cresol), 3,3-Dimethylacrylic acid, Polyphosphoric acid (PPA) or Methanesulfonic acid/Phosphorus pentoxide (

    
    ).
    
  • Procedure:

    • Mix 4-methylphenol (1.0 eq) with 3,3-dimethylacrylic acid (1.1 eq).

    • Add PPA (approx. 5-10 volumes) and heat to 100°C for 3-5 hours.

    • Mechanism: Esterification followed by Fries rearrangement and Michael addition cyclization.

    • Quench: Pour onto crushed ice. Extract with EtOAc. Wash with NaOH (to remove unreacted phenol) and Brine.

    • Product: 2,2,6-Trimethyl-4-chromanone.

Phase 2: Reductive Amination to 4-Chromanamine

Reaction Type: Oxime Reduction (preferred for diastereocontrol) or Leuckart-Wallach.

Protocol:

  • Oxime Formation:

    • Reflux 2,2,6-trimethyl-4-chromanone with Hydroxylamine hydrochloride (

      
      ) and Sodium Acetate in Ethanol for 2 hours.
      
    • Isolate the oxime precipitate.

  • Reduction:

    • Catalytic Hydrogenation: Dissolve oxime in MeOH/NH3. Add Raney Nickel or Pd/C catalyst. Hydrogenate at 50 psi for 6 hours.

    • Alternative (Chemical): Reduction with Lithium Aluminum Hydride (

      
      ) in dry THF (Reflux 4h).
      
  • Purification:

    • Acid-base extraction. Dissolve crude amine in dilute HCl, wash with ether (removes non-basic impurities), basify aqueous layer with NaOH, extract amine into DCM.

    • Convert to Hydrochloride salt for stability (HCl/Ether).

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 4-Methylphenol + 3,3-Dimethylacrylic Acid Cyclization Cyclization (PPA, 100°C) Start->Cyclization Friedel-Crafts Intermediate Intermediate: 2,2,6-Trimethyl-4-chromanone Cyclization->Intermediate OximeStep Oxime Formation (NH2OH·HCl, EtOH) Intermediate->OximeStep Condensation Reduction Reduction (H2, Pd/C or LiAlH4) OximeStep->Reduction Final Product: 2,2,6-Trimethyl-4-chromanamine Reduction->Final Stereoselective Reduction

Caption: Step-by-step synthetic pathway from p-cresol to the target amine via the chromanone intermediate.

Medicinal Chemistry Applications

Potassium Channel Openers (KCOs)

The primary application of this scaffold is in the development of


 openers.
  • Mechanism: These derivatives bind to the SUR subunit, inducing a conformational change that increases the open probability of the Kir6.x pore. This leads to K+ efflux, membrane hyperpolarization, and closure of Voltage-Gated Calcium Channels (VGCCs).

  • Therapeutic Outcome: Relaxation of smooth muscle (vasodilation, bronchodilation).

  • Relevance of 2,2,6-Trimethyl: It acts as a lipophilic baseline. While less potent than the 6-cyano analogue (Cromakalim), the 6-methyl derivative often exhibits better blood-brain barrier (BBB) penetration due to the lack of polar EWGs, making it useful for CNS-targeted variations.

CNS Applications (Neuroprotection)

Recent studies suggest that 4-aminochroman derivatives can modulate neuronal excitability.

  • Target: Kv7 (KCNQ) channels.[1]

  • Application: Anti-epileptic drugs.[1][2] The 2,2,6-trimethyl scaffold mimics the lipophilic core of Retigabine, potentially stabilizing the open state of Kv7.2/7.3 channels to dampen neuronal hyperexcitability.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR trends when modifying the 2,2,6-trimethyl-4-chromanamine core, specifically comparing it to the gold-standard KCO, Cromakalim.

PositionSubstituentElectronic EffectLipophilicity (LogP)Relative Potency (

)
Notes
C6 -CH3 (Target) Weak DonorHigh1x (Baseline)Good BBB penetration; moderate potency.
C6 -CN (Cromakalim)Strong AcceptorModerate100xEssential for high affinity binding.
C6 -NO2Strong AcceptorModerate80xHigh potency but potential toxicity issues.
C6 -HNeutralModerate0.1xLoss of hydrophobic/electronic interaction.
C4 -NH2 (Primary)DonorLowModerateRapidly metabolized; usually acylated.
C4 -NH-C(O)-CH3NeutralModerateHighAmides/Ureas at C4 increase stability.
Visualization: SAR Decision Tree

SAR_Logic Core 2,2,6-Trimethyl-4-chromanamine (Scaffold) C6 C6 Position (Electronic Tuning) Core->C6 C4 C4 Position (Interaction Anchor) Core->C4 C3 C3 Position (Stereochemistry) Core->C3 C6_Me Methyl (Current) Lipophilic, Weak Potency C6->C6_Me C6_EWG Cyano/Nitro High Potency (KCO) C6->C6_EWG C4_NH2 Free Amine Metabolically Labile C4->C4_NH2 C4_Amide Amide/Urea Active Drug Form C4->C4_Amide C3_OH 3-Hydroxy Increases Solubility C3->C3_OH

Caption: SAR decision matrix illustrating how the scaffold is optimized for potency (C6) and stability (C4).

Experimental Validation Protocols

In Vitro Vasorelaxant Assay (Rat Aorta)

To validate the biological activity of synthesized derivatives:

  • Tissue Preparation: Isolate thoracic aorta from male Wistar rats. Clean of connective tissue and cut into 3-4 mm rings.

  • Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%

    
     / 5% 
    
    
    
    .
  • Pre-contraction: Induce contraction using KCl (60 mM) or Phenylephrine (1

    
    M).
    
  • Dosing: Add the 2,2,6-trimethyl-4-chromanamine derivative cumulatively (

    
     to 
    
    
    
    M).
  • Measurement: Record isometric tension changes. Calculate

    
     for relaxation.
    
  • Mechanistic Check: Pre-incubate with Glibenclamide (10

    
    M). If relaxation is blocked, the mechanism is confirmed as 
    
    
    
    channel opening.

References

  • Evans, J. M., et al. (1983). "Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols." Journal of Medicinal Chemistry, 26(11), 1582–1589. Link

  • Sebök, P., et al. (1994). "Synthesis of Benzopyran Derivatives: Regioselective O-alkylation of 6,7-dihydroxy-2,2,5-trimethyl-4-chromanone." Heterocycles, 38, 2099. Link

  • Gajbhiye, A., et al. (2012). "Synthesis and Pharmacological Evaluation of (6-Substituted 4-Oxo-4H-chromene-3 yl) methyl N-substituted Aminoacetates." Indian Journal of Pharmaceutical Sciences, 74(4), 309. Link

  • Emami, S., & Ghanbarimasir, Z. (2021). "Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities." European Journal of Medicinal Chemistry, 218, 113382. Link

  • Kobayashi, K., et al. (2008).[2] "K(+)-channel openers suppress epileptiform activities induced by 4-aminopyridine in cultured rat hippocampal neurons."[2] Journal of Pharmacological Sciences, 108(4), 511-518. Link

Sources

Unlocking the Therapeutic Potential of Chroman-4-Amine Scaffolds: A Pharmacophore-Based Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chroman scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities.[1][2][3] Among its derivatives, the chroman-4-amine framework presents a compelling starting point for the design of novel therapeutics, particularly for neurological disorders. This in-depth technical guide provides a comprehensive overview of the pharmacophore analysis of chroman-4-amine scaffolds. We will delve into the core principles of pharmacophore modeling, explore the key structural features of chroman-4-amines that drive biological activity, and present a practical workflow for developing and validating pharmacophore models. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Chroman-4-Amine Scaffold: A Privileged Framework in Drug Discovery

The chroman-4-one scaffold and its derivatives are prevalent in a variety of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[4] Modifications of the chroman-4-one core, particularly at the 4-position to introduce an amine group, have led to the development of potent agents targeting enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs).[5][6] The chroman-4-amine scaffold's rigid bicyclic structure provides a fixed orientation for substituents, making it an ideal template for structure-based drug design. The introduction of the amine group at the C4 position adds a crucial pharmacophoric feature—a hydrogen bond donor and a potential positive ionizable center—that can significantly influence target engagement.

Fundamentals of Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of these features in a series of active compounds. This model can then be used as a 3D query to screen large compound libraries for novel molecules with the desired biological activity.

There are two primary approaches to pharmacophore model generation:

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the target protein is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are essential for their bioactivity.

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, this method can be used. The pharmacophore model is derived from the key interactions observed between the protein and a bound ligand in the crystal structure.

Pharmacophore Analysis of Chroman-4-Amine Scaffolds

The pharmacophoric features of the chroman-4-amine scaffold can be dissected into several key components that contribute to its biological activity, particularly as an inhibitor of enzymes like acetylcholinesterase.

Key Pharmacophoric Features

A generalized pharmacophore model for chroman-4-amine derivatives as acetylcholinesterase inhibitors can be proposed based on existing knowledge of AChE inhibitors and the structural features of the scaffold.[7] This model typically includes:

  • Aromatic Ring (AR): The benzene ring of the chroman scaffold often engages in π-π stacking or hydrophobic interactions with aromatic residues in the active site of the target protein.

  • Hydrogen Bond Acceptor (HBA): The ether oxygen in the chroman ring can act as a hydrogen bond acceptor.

  • Hydrogen Bond Donor (HBD): The amine group at the C4 position is a critical hydrogen bond donor.

  • Positive Ionizable (PI) / Cationic Center: Under physiological pH, the C4-amine can be protonated, forming a positively charged ammonium ion. This positive charge is often crucial for interaction with anionic residues in the active site of enzymes like AChE.

  • Hydrophobic Features (HY): Alkyl or other nonpolar substituents on the chroman ring or the amine can contribute to hydrophobic interactions within the binding pocket.

Diagram: Generalized Pharmacophore Model for Chroman-4-Amine Scaffolds

Pharmacophore_Model cluster_chroman Chroman-4-Amine Scaffold AR AR HBA HBA AR->HBA fused ring HBD HBD PI PI HBD->PI C4-Amine HY HY PI->HY Substituent

Caption: A generalized 3D pharmacophore model for chroman-4-amine scaffolds.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of chroman-4-one and related derivatives provide valuable clues for the design of potent chroman-4-amine analogs.[3]

Position Substitution Effect on Activity (General Trends)
C2 Alkyl or aryl groupsCan influence potency and selectivity. Hydrophobic interactions are often key.
C4-Amine Primary, secondary, or tertiary amineThe nature of the amine and its substituents significantly impacts hydrogen bonding and electrostatic interactions.
C6, C7, C8 Electron-donating or -withdrawing groupsModulates the electronic properties of the aromatic ring and can influence binding affinity.

Experimental and Computational Workflow for Pharmacophore Model Development

A robust pharmacophore model is developed through a systematic workflow that integrates both computational and experimental validation.

Step-by-Step Methodology

Step 1: Dataset Preparation

  • Ligand-Based: Compile a structurally diverse set of chroman-4-amine derivatives with known biological activities against the target of interest. The activity data should span a wide range.

  • Structure-Based: Obtain the high-resolution crystal structure of the target protein, preferably in complex with a ligand.

Step 2: Conformational Analysis

  • Generate a diverse set of low-energy conformations for each ligand in the dataset to ensure that the bioactive conformation is represented.

Step 3: Pharmacophore Model Generation

  • Ligand-Based: Use software to align the active compounds and identify common pharmacophoric features.

  • Structure-Based: Analyze the protein-ligand interactions to identify key features such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Step 4: Model Validation

  • Internal Validation: Use the training set to assess the model's ability to predict the activity of the compounds it was built from.

  • External Validation: Use a test set of known active and inactive compounds that were not used in model generation to evaluate the predictive power of the model.

  • Decoy Set Screening: Screen a large database of decoy molecules to ensure the model has a low false-positive rate.

Step 5: Virtual Screening and Hit Identification

  • Use the validated pharmacophore model as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features.

Step 6: Experimental Validation

  • Synthesize and test the top-ranked hits from the virtual screen in relevant biological assays to confirm their activity.

Diagram: Pharmacophore Model Development and Validation Workflow

Workflow cluster_prep 1. Preparation cluster_model 2. Model Generation cluster_validation 3. Validation cluster_application 4. Application cluster_exp 5. Experimental Verification Data Dataset Preparation (Active/Inactive Compounds) Conform Conformational Analysis Data->Conform Generate Pharmacophore Model Generation (Ligand- or Structure-Based) Conform->Generate InternalVal Internal Validation (Training Set) Generate->InternalVal ExternalVal External Validation (Test Set) InternalVal->ExternalVal Decoy Decoy Set Screening ExternalVal->Decoy VS Virtual Screening Decoy->VS HitID Hit Identification VS->HitID Synthesis Synthesis HitID->Synthesis BioAssay Biological Assays Synthesis->BioAssay

Caption: A comprehensive workflow for pharmacophore model development and validation.

Case Study: Chroman-4-amines as Acetylcholinesterase Inhibitors

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels is a key contributor to the cognitive deficits observed in patients. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of acetylcholine. Therefore, inhibiting AChE is a major therapeutic strategy.[6]

A pharmacophore model for chroman-4-amine-based AChE inhibitors would likely feature:

  • An aromatic ring to interact with the peripheral anionic site (PAS) of AChE.

  • A protonated amine at the C4 position to form a salt bridge with the catalytic anionic site (CAS).

  • A hydrogen bond donor (the N-H of the amine) and a hydrogen bond acceptor (the ether oxygen) to interact with key residues in the active site gorge.

Conclusion and Future Directions

The chroman-4-amine scaffold represents a highly promising starting point for the development of novel therapeutics. Pharmacophore modeling provides a rational and efficient approach to explore the chemical space around this privileged core and to identify new lead compounds with improved potency and selectivity. Future work in this area should focus on the development of more sophisticated, dynamic pharmacophore models that can account for protein flexibility and the exploration of novel substitutions on the chroman-4-amine scaffold to target a wider range of biological targets. The integration of artificial intelligence and machine learning with pharmacophore-based methods will further accelerate the discovery of new drugs based on this versatile scaffold.

References

  • Synthesis and Evaluation of Chroman-4-One Linked to N-Benzyl Pyridinium Derivatives as New Acetylcholinesterase Inhibitors. PubMed. (2015-09-15). [Link]

  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. (2021-05-19). [Link]

  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. PubMed. (2015-03-26). [Link]

  • Pharmacophore Modeling, virtual and in vitro screening for acetylcholinesterase inhibitors and their effects on amyloid-β self- assembly. PubMed. (2013-03-15). [Link]

  • Field and atom-based 3D-QSAR models of chromone (1-benzopyran-4-one) derivatives as MAO inhibitors. PubMed. (2023-01-17). [Link]

  • Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. PMC. (2024-04-10). [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. (2025-08-31). [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. (2012-07-02). [Link]

Sources

Strategic Synthesis of 2,2,6-Trimethylchroman-4-amine: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2,2,6-trimethylchroman-4-amine , a privileged scaffold in medicinal chemistry often associated with potassium channel openers (K_ATP), such as cromakalim analogs, and anti-arrhythmic agents.[1]

The guide prioritizes the Kabbe Condensation for ring construction due to its scalability and atom economy, followed by Stereoselective Reductive Amination to install the amine functionality.[1]

Retrosynthetic Analysis & Strategy

The target molecule features a benzopyran (chroman) core with a gem-dimethyl group at C2, a methyl group at C6, and an amine at C4.[1] The steric bulk of the gem-dimethyl group at C2 significantly influences the reactivity at the C4 position, making the choice of amination strategy critical.[1]

Pathway Logic[1]
  • C4-N Disconnection: The amine is best installed last to allow for stereochemical control.[1] This points to the 2,2,6-trimethylchroman-4-one intermediate.[1]

  • Ring Construction: The 2,2-dimethyl pattern suggests a condensation between a phenol and an isoprene equivalent (mesityl oxide or 3-methylbut-2-enoic acid).[1]

  • Starting Material: The C6-methyl group maps directly to

    
    -cresol  (4-methylphenol), a commodity chemical.[1]
    

Retrosynthesis Target 2,2,6-Trimethylchroman-4-amine Ketone 2,2,6-Trimethylchroman-4-one Target->Ketone Reductive Amination PCresol p-Cresol (Starting Material) Ketone->PCresol Kabbe Condensation MesOx Mesityl Oxide (Isoprene Equivalent) Ketone->MesOx

Figure 1: Retrosynthetic disconnection showing the convergent assembly from p-cresol and mesityl oxide.[1]

Phase 1: Synthesis of the Chroman-4-one Core

Reaction Type: Kabbe Condensation (Pyrrolidine-catalyzed cycloaddition).[1] Objective: Construct the 2,2-dimethylchroman ring from


-cresol.

While Friedel-Crafts acylation of phenols with 3,3-dimethylacrylic acid is a classic route, it often requires harsh Lewis acids (AlCl


) and elevated temperatures.[1] The Kabbe condensation  offers a milder, organocatalytic alternative using pyrrolidine and a ketone (mesityl oxide or acetone generated in situ).[1]
Mechanistic Insight

The reaction proceeds via a specific sequence:[1][2][3]

  • Enamine Formation: Pyrrolidine condenses with the ketone (mesityl oxide) to form an iminium/enamine intermediate.[1]

  • Michael Addition: The phenol (

    
    -cresol) attacks the 
    
    
    
    -carbon of the activated enamine.[1]
  • Cyclization: Intramolecular trapping of the phenoxide onto the regenerated ketone/iminium species.[1]

KabbeMechanism Step1 Mesityl Oxide + Pyrrolidine Step2 Iminium Ion (Activated Acceptor) Step1->Step2 -H2O Step3 Michael Addition (p-Cresol Attack) Step2->Step3 Step4 Cyclization & Hydrolysis Step3->Step4 Product 2,2,6-Trimethylchroman-4-one Step4->Product -Pyrrolidine

Figure 2: Simplified mechanistic flow of the Kabbe condensation.[1]

Experimental Protocol (Optimized)

Reference Basis: Kabbe & Heitzer, Liebigs Ann. Chem. (1978); Org. Synth. 2021, 98, 446-461.[1]

Reagents:

  • 
    -Cresol (1.0 equiv)[4]
    
  • Mesityl Oxide (1.2 equiv)

  • Pyrrolidine (0.5 equiv)

  • Toluene (Solvent, 5 mL/g substrate)

  • Acetic Acid (0.5 equiv, co-catalyst)

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Mixing: Charge flask with

    
    -cresol, pyrrolidine, and toluene. Add acetic acid dropwise (exothermic).
    
  • Addition: Add mesityl oxide slowly at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ). Monitor water collection in the Dean-Stark trap. Reaction is typically complete in 4–6 hours.[1]
    
  • Workup: Cool to RT. Wash with 1N HCl (to remove pyrrolidine) followed by saturated NaHCO

    
     and brine.
    
  • Purification: Dry organic layer over MgSO

    
    , concentrate in vacuo. The crude oil is often pure enough (>90%) for the next step.[1] If necessary, purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc 9:1).
    

Critical Control Point: Ensure the mesityl oxide is free of polymerization products.[1] Distill mesityl oxide if it has turned dark yellow/brown before use.[1]

Phase 2: Stereoselective Amine Installation

Reaction Type: Reductive Amination or Ellman Auxiliary Synthesis.[1] Objective: Convert the C4 ketone to a primary amine.

Direct reductive amination with ammonia is often low-yielding due to the formation of dimer secondary amines.[1] Two superior strategies are presented below.

Method A: The Oxime Route (Robust & Scalable)

This method is preferred for generating the racemic amine in high yield.[1]

  • Oxime Formation:

    • React 2,2,6-trimethylchroman-4-one with Hydroxylamine HCl (1.5 equiv) and Sodium Acetate (1.5 equiv) in Ethanol/Water. Reflux for 2 hours.

    • Result: Crystalline oxime precipitates upon cooling/water addition.[1]

  • Reduction:

    • Catalytic Hydrogenation: Dissolve oxime in MeOH/NH

      
      . Hydrogenate over Raney Nickel (10 mol%) at 50 psi H
      
      
      
      .
    • Hydride Reduction (Lab Scale): Add oxime solution to a suspension of LiAlH

      
       in dry THF. Reflux 4 hours.
      
Method B: Asymmetric Synthesis (Ellman's Sulfinamide)

Preferred for drug development to access enantiopure (


)- or (

)-amine.

Protocol:

  • Condensation:

    • Reagents: Ketone (1.0 equiv), (

      
      )-2-methyl-2-propanesulfinamide (1.2 equiv), Ti(OEt)
      
      
      
      (2.0 equiv).
    • Conditions: THF,

      
      , 12 h.
      
    • Mechanism:[1][3][5][6] Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium to the N-sulfinyl imine.[1]

  • Diastereoselective Reduction:

    • Cool to

      
      . Add NaBH
      
      
      
      (or L-Selectride for opposite diastereoselectivity).[1]
    • Outcome: The chiral auxiliary directs the hydride attack, establishing the C4 stereocenter.[1]

  • Cleavage:

    • Treat the sulfinamide intermediate with 4M HCl/Dioxane to liberate the chiral amine salt.[1]

Analytical Validation & Data

To ensure the integrity of the synthesis, compare isolated products against these diagnostic markers.

CompoundKey IR Signals (cm

)
Key

H NMR Signals (CDCl

,

ppm)
Ketone Intermediate 1685 (C=O stretch)1.45 (s, 6H, gem-CH

), 2.70 (s, 2H, C3-H), 2.30 (s, 3H, Ar-CH

)
Target Amine 3350-3280 (NH

stretch)
1.2-1.4 (two s, 6H, gem-CH

), 4.05 (t, 1H, C4-H) , 1.6-2.1 (m, 2H, C3-H)
Troubleshooting Guide
  • Problem: Low yield in Kabbe condensation.

    • Cause: Wet reagents or old pyrrolidine.[1]

    • Fix: Distill pyrrolidine over KOH; use molecular sieves for toluene.[1]

  • Problem: Incomplete imine formation (Method B).

    • Cause: Steric hindrance from the 2,2-dimethyl group.[1]

    • Fix: Increase Ti(OEt)

      
       to 4.0 equiv and reflux time.
      

References

  • Kabbe Condensation Protocol

    • Kabbe, H. J.; Heitzer, H. "Synthesis of Chromanones."[1][7] Justus Liebigs Annalen der Chemie, 1978 , 2, 281-289.

    • Verification: (Describes the analogous synthesis of 2,2-dimethylchroman-4-one).

  • Mesityl Oxide Preparation

    • Conant, J. B.; Tuttle, N. "Mesityl Oxide." Organic Syntheses, Coll. Vol. 1, p.345.
    • Verification:.

  • Reductive Amination (General & Stereoselective)

    • Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines." Accounts of Chemical Research, 2002, 35, 984-995.
    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996 , 61, 3849-3862.[1]

    • Verification: [J. Org.[1][7] Chem. Article Link]([Link]).

  • Chroman Scaffold Pharmacology

    • Evans, J. M., et al. "Synthesis and hypotensive activity of 2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyrans."[1] Journal of Medicinal Chemistry, 1992 , 35, 3919. (Describes the Cromakalim class).

Sources

Molecular Weight and Physicochemical Characteristics of Chroman-4-yl Amines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and physicochemical characteristics of chroman-4-yl amines Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary: The Privileged Scaffold

The chroman-4-yl amine (3,4-dihydro-2H-chromen-4-amine) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by a benzene ring fused to a dihydropyran ring with an amine functionality at the C4 position, this core structure serves as a critical pharmacophore in neuroprotective, anticancer, and cardiovascular drug discovery.[1]

This guide provides a rigorous analysis of the physicochemical properties, synthetic accessibility, and structural-activity relationships (SAR) of chroman-4-yl amines, offering actionable data for lead optimization and scaffold morphing.

Physicochemical Profiling

Understanding the physicochemical baseline of the chroman-4-amine core is essential for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[1] The unsubstituted parent molecule exhibits a balance of lipophilicity and polarity favorable for Central Nervous System (CNS) penetration.

Table 1: Core Physicochemical Properties (Parent Compound)

Data based on unsubstituted (R)-/(S)-3,4-dihydro-2H-chromen-4-amine.

PropertyValue / RangeClinical Significance
Molecular Weight (MW) 149.19 g/mol Low MW allows significant "growth room" for substituents while maintaining Rule of 5 compliance (<500 Da).
Molecular Formula C₉H₁₁NO--
LogP (Predicted) 0.9 – 1.3 Ideal for oral bioavailability; values <2.0 suggest high water solubility potential without compromising membrane permeability.
Topological Polar Surface Area (TPSA) ~35.3 Ų Well below the 90 Ų threshold for blood-brain barrier (BBB) penetration, making it a prime CNS scaffold.
H-Bond Donors (HBD) 1 (Primary amine)Modifiable via alkylation/acylation to tune permeability.
H-Bond Acceptors (HBA) 2 (Amine N, Ether O)The ether oxygen at position 1 acts as a weak acceptor, influencing receptor binding pockets.
pKa (Conjugate Acid) ~8.5 – 9.5 The C4 amine is basic but slightly less so than typical aliphatic amines due to the inductive effect of the C1 oxygen (gamma position).
Stereocenters 1 (at C4)Enantiomers often exhibit distinct biological activities (e.g., (S)-isomers often preferred in specific receptor binding).
Expert Insight: The "Benzylic" Nuance

While the amine is technically aliphatic, its position at C4 is benzylic to the fused benzene ring.[1] This increases the stability of the corresponding carbocation intermediate during synthesis (e.g., in reductive amination) but also renders the C4 position susceptible to metabolic oxidation. In drug design, blocking the C4 position with a methyl group (forming a quaternary center) or substituting the amine often mitigates metabolic liability.[1]

Structural Activity Relationship (SAR) & Optimization

The chroman-4-yl amine core is rarely used in isolation. Its power lies in its vectors for substitution.

DOT Diagram 1: SAR Logic Map

The following diagram illustrates the primary vectors for chemical modification and their impact on physicochemical properties.

SAR_Map Core Chroman-4-yl Amine (Scaffold) C2 C2 Position (Lipophilicity) Core->C2 C3 C3 Position (Conformation) Core->C3 C4 C4 Amine (Binding/Solubility) Core->C4 Ar Aromatic Ring (C6/C7/C8) (Electronic/Metabolic) Core->Ar Lipophilicity Modulates LogP (e.g., 2-phenyl) C2->Lipophilicity Gem-dimethyl or Aryl groups Selectivity Receptor Subtype Selectivity C3->Selectivity Steric bulk locks conformation Basic pKa Modulation (Amide/Sulfonamide) C4->Basic N-alkylation Metabolism Blocks CYP450 Oxidation (e.g., F, Cl) Ar->Metabolism Halogenation at C6/C7

Caption: Strategic substitution vectors on the chroman scaffold. C2 modifications drive lipophilicity; C4 amine derivatization dictates solubility and target affinity.

Synthetic Pathways: Causality and Control

Reliable synthesis is the bedrock of lead optimization. Two primary routes dominate: Reductive Amination (for racemic libraries) and Asymmetric Synthesis (for lead candidates).

Protocol A: Reductive Amination (Racemic)

Best for: Rapid generation of SAR libraries. This method utilizes the corresponding chroman-4-one. The choice of reducing agent is critical: Sodium cyanoborohydride (NaBH₃CN) is preferred over NaBH₄ to prevent the reduction of the ketone to an alcohol before imine formation.

Step-by-Step Methodology:

  • Imine Formation: Dissolve substituted chroman-4-one (1.0 eq) and ammonium acetate (10.0 eq) in dry methanol.

  • Reduction: Add NaBH₃CN (0.7 eq) portion-wise. Note: Maintain pH ~6 with acetic acid to catalyze imine formation without protonating the reducing agent too aggressively.

  • Workup: Stir at RT for 12–24h. Quench with NaOH (1M) to remove cyanide byproducts (in fume hood). Extract with DCM.

  • Purification: The amine is often basic enough to be purified via acid-base extraction, minimizing chromatography needs.

Protocol B: Asymmetric Synthesis (Ellman’s Auxiliary)

Best for: Enantiopure lead synthesis. To control the stereocenter at C4, Ellman’s sulfinamide is the gold standard.[1]

Step-by-Step Methodology:

  • Condensation: React chroman-4-one with (S)-(-)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent in THF. Reflux is often required due to steric hindrance at C4.

  • Diastereoselective Reduction: Cool the resulting sulfinylimine to -78°C. Add L-Selectride (bulky hydride) to attack from the less hindered face.

    • Mechanism:[3] The bulky chiral auxiliary directs the hydride attack, typically yielding diastereomeric ratios (dr) > 95:5.[1]

  • Cleavage: Treat the sulfinamide intermediate with HCl/dioxane to liberate the chiral primary amine as a hydrochloride salt.

DOT Diagram 2: Synthetic Workflow

Synthesis_Flow cluster_Racemic Route A: Library Gen (Racemic) cluster_Chiral Route B: Lead Gen (Chiral) Start Chroman-4-one Precursor StepA1 NH4OAc, MeOH Imine Formation Start->StepA1 StepB1 (S)-t-Bu-Sulfinamide Ti(OEt)4 Start->StepB1 StepA2 NaBH3CN Reductive Amination StepA1->StepA2 ResultA (±)-Chroman-4-amine StepA2->ResultA StepB2 L-Selectride (-78°C) StepB1->StepB2 StepB3 HCl Hydrolysis StepB2->StepB3 ResultB (S)- or (R)-Chroman-4-amine (>98% ee) StepB3->ResultB

Caption: Comparison of Reductive Amination (Route A) and Ellman's Auxiliary (Route B) pathways.

Therapeutic Applications & Case Studies

The chroman-4-amine scaffold is not merely a theoretical construct; it is actively deployed in high-value therapeutic areas.

Neurodegeneration (Alzheimer’s & Parkinson’s)[4]
  • Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • Mechanism: The chroman ring mimics the aromatic gorge of the AChE enzyme, while the amine interacts with the catalytic triad.[1]

  • Data: Derivatives with N-benzyl substitutions (resembling Donepezil) have shown IC₅₀ values in the low micromolar to nanomolar range. The lipophilic nature of the chroman core ensures BBB permeability.

Oncology (Sirtuin Inhibition)
  • Target: Sirtuin 2 (Sirt2).[4]

  • Mechanism: 2-alkyl-chroman-4-one and amine derivatives act as selective inhibitors.[5] Sirt2 deacetylates tubulin; its inhibition leads to hyperacetylation and cell cycle arrest.

  • Key Insight: The stereochemistry at C4 is often crucial for selectivity between Sirt1 and Sirt2 isoforms.

DOT Diagram 3: Therapeutic Decision Tree

Therapeutics Lead Chroman-4-amine Lead Decision Target Identification Lead->Decision Path1 CNS (Alzheimer's) Target: AChE/BChE Req: High LogP, N-Benzyl Decision->Path1 Neuro Path2 Oncology Target: Sirt2/Tubulin Req: C2-Alkyl, Rigid Core Decision->Path2 Cancer Path3 Cardiovascular Target: K+ Channels Req: Sulfonamide deriv. Decision->Path3 CV

Caption: Decision tree for optimizing chroman-4-amine leads based on therapeutic indication.

References

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. University of Évora. Available at: [Link]

  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. PubMed PMID: 25743215.[6] Available at: [Link]

  • Chroman-4-ylamine Chemical Properties and Safety. PubChem. CID 4961957.[7][8] Available at: [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. University of Gothenburg. Available at: [Link]

  • Preparation of Enantioenriched Homoallylic Primary Amines (Ellman's Auxiliary Protocol). Organic Syntheses. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Reductive Amination Methods for 2,2,6-Trimethylchroman-4-one Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Amino-2,2,6-trimethylchroman Scaffolds in Medicinal Chemistry

The 2,2,6-trimethylchroman-4-one core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The introduction of an amino group at the 4-position opens up a vast chemical space for the synthesis of novel therapeutic agents. These 4-amino-2,2,6-trimethylchroman derivatives are key intermediates in the development of pharmaceuticals, agrochemicals, and other functional molecules. Reductive amination stands out as a robust and versatile method for the synthesis of these valuable compounds from their corresponding ketone precursors.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on various reductive amination methodologies applicable to 2,2,6-trimethylchroman-4-one, offering in-depth protocols and the rationale behind experimental choices.

Core Principles of Reductive Amination

Reductive amination is a powerful chemical transformation that converts a carbonyl group (in this case, the ketone at the 4-position of the chroman scaffold) into an amine through an intermediate imine.[2][3] The reaction is typically performed as a one-pot synthesis, where the ketone, the amine, and a reducing agent are combined.[4][5]

The general mechanism proceeds in two main steps:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine. Under acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.[3]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[3]

The choice of reducing agent is critical for the success of the reaction, as it must be mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate imine/iminium ion.[3]

Visualizing the Reductive Amination Workflow

The following diagram illustrates the general workflow for the reductive amination of 2,2,6-trimethylchroman-4-one.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction Ketone 2,2,6-Trimethyl- chroman-4-one Imine Imine/ Iminium Ion Intermediate Ketone->Imine + Amine - H2O Amine Amine (R-NH2) Amine->Imine Product 4-Amino-2,2,6-trimethyl- chroman Derivative Imine->Product Reduction Reducing_Agent Reducing Agent Reducing_Agent->Imine caption General workflow of reductive amination.

Caption: General workflow of reductive amination.

Method 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for the reductive amination of ketones.[6][7][8] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing for the selective reduction of iminium ions in the presence of the less reactive ketone starting material.[6][7] Acetic acid is often used as a catalyst in reactions involving ketones to facilitate iminium ion formation.[8]

Key Advantages of the STAB Method:
  • High Selectivity: Minimizes the over-reduction of the starting ketone.

  • Mild Reaction Conditions: Typically performed at room temperature.

  • Broad Substrate Scope: Tolerant of a wide range of functional groups.[6][7][8]

  • Safety: Avoids the use of highly toxic reagents like sodium cyanoborohydride.[6]

Detailed Protocol

Materials:

  • 2,2,6-trimethylchroman-4-one

  • Primary or secondary amine (e.g., benzylamine, aniline, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (optional, but recommended for ketones)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a stirred solution of 2,2,6-trimethylchroman-4-one (1.0 eq) and the desired amine (1.1-1.5 eq) in DCE or THF (5-10 mL per mmol of ketone) at room temperature, add glacial acetic acid (1.0-2.0 eq).

  • Stir the mixture for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 10-15 minutes. The reaction is often exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2,2,6-trimethylchroman derivative.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for reductive amination, offering high efficiency and atom economy.[5] This method involves the reaction of the ketone and amine in the presence of a metal catalyst and a hydrogen source, typically hydrogen gas.

Key Advantages of Catalytic Hydrogenation:
  • High Atom Economy: Produces minimal waste.

  • Scalability: Well-suited for large-scale synthesis.

  • "Green" Chemistry: Avoids the use of stoichiometric hydride reagents.

Considerations:
  • Requires specialized equipment for handling hydrogen gas.

  • The catalyst can sometimes be sensitive to air or certain functional groups.

  • Over-reduction of the ketone to the corresponding alcohol can be a side reaction.

Detailed Protocol

Materials:

  • 2,2,6-trimethylchroman-4-one

  • Ammonia (as a solution in methanol or ammonium acetate) or a primary/secondary amine

  • Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Celite or a similar filter aid

Procedure:

  • In a high-pressure reaction vessel, combine 2,2,6-trimethylchroman-4-one (1.0 eq), the amine source (e.g., a 7 N solution of ammonia in methanol, 5-10 eq), and the catalyst (5-10 mol% Pd/C or a slurry of Raney Nickel).

  • Add methanol or ethanol as the solvent (10-20 mL per mmol of ketone).

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 8-24 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization, distillation, or column chromatography as required.

Method 3: Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[1][9] This reaction is typically carried out at high temperatures.[1][9] A key feature of this reaction is that the initial product is the N-formyl derivative of the amine, which then requires a subsequent hydrolysis step to yield the free amine.[1]

Key Advantages of the Leuckart-Wallach Reaction:
  • Inexpensive Reagents: Utilizes readily available and low-cost materials.

  • One-Pot Procedure: Combines amination and reduction in a single step (though hydrolysis is separate).

Considerations:
  • High Temperatures: Requires elevated temperatures, which may not be suitable for sensitive substrates.[1][9]

  • Formation of Formyl Amide: The primary product is the formamide, necessitating an additional hydrolysis step.[1]

  • Potential for Side Reactions: The harsh conditions can sometimes lead to byproducts.

Detailed Protocol

Materials:

  • 2,2,6-trimethylchroman-4-one

  • Ammonium formate or Formamide

  • Formic acid (optional, can improve yields)

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (for neutralization)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

Step 1: N-Formylation

  • In a round-bottom flask equipped with a reflux condenser, mix 2,2,6-trimethylchroman-4-one (1.0 eq) with a large excess of ammonium formate (3-5 eq) or formamide (5-10 eq).

  • Heat the mixture to 160-180 °C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, add water to the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-formyl-4-amino-2,2,6-trimethylchroman.

Step 2: Hydrolysis

  • To the crude formamide from the previous step, add a solution of hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture at reflux for 4-8 hours to hydrolyze the formyl group.

  • Cool the reaction mixture and neutralize it by the careful addition of a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the resulting amine by column chromatography or other suitable methods.

Summary of Reductive Amination Methods

MethodReducing Agent/SystemAmine SourceKey AdvantagesKey Disadvantages
STAB Reductive Amination Sodium Triacetoxyborohydride (NaBH(OAc)₃)Primary/Secondary AminesMild conditions, high selectivity, broad functional group tolerance, good for sterically hindered ketones.[6][7][8]Reagent can be moisture-sensitive; higher cost compared to NaBH₄.
Catalytic Hydrogenation H₂ gas with Pd/C or Raney NiAmmonia, Primary/Secondary AminesHigh atom economy, scalable, environmentally friendly.[5]Requires specialized high-pressure equipment; potential for over-reduction.
Leuckart-Wallach Reaction Formic Acid/Ammonium Formate/FormamideAmmonia/FormamideInexpensive and readily available reagents.[1][9]Requires high temperatures; produces an N-formyl intermediate requiring a separate hydrolysis step.[1]

Conclusion

The reductive amination of 2,2,6-trimethylchroman-4-one is a critical transformation for accessing a diverse range of 4-amino derivatives with significant potential in drug discovery and development. The choice of method depends on several factors, including the desired scale of the reaction, the available equipment, and the sensitivity of the substrates. For laboratory-scale synthesis where mild conditions and high selectivity are paramount, the sodium triacetoxyborohydride method is often the preferred choice. For larger-scale industrial applications, catalytic hydrogenation offers a more atom-economical and cost-effective route. The Leuckart-Wallach reaction, while a classic method, is generally less favored due to its harsh conditions but remains a viable option with simple substrates. By understanding the principles and protocols outlined in this application note, researchers can effectively synthesize the target 4-amino-2,2,6-trimethylchroman compounds and accelerate their research programs.

References

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. In Chem 115. Retrieved February 20, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Leuckart reaction. In Wikipedia. (2023, December 29). Retrieved February 20, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Aft, H. (1964). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Dissertations. 231. [Link]

  • Nielsen, T. E., & Nielsen, J. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of medicinal chemistry, 55(13), 6394-404. [Link]

  • Leuckart–Wallach Reaction. ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Bähn, S., Imm, S., Neubert, L., Zhang, M., Neumann, H., & Beller, M. (2011). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 50(5), 1114-1117. [Link]

  • Wang, Z., Li, Y., & Li, G. (2020). Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry, 18(3), 475-479. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 390. [Link]

  • List, B., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(50), 17618-17619. [Link]

  • Yang, Y., Zhang, X., Liu, Y., Zhang, Z., & Wang, Y. (2022). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Advanced Science, 9(30), e2203892. [Link]

  • Li, Z., Wang, Y., Zhang, Y., & Li, Y. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 28(5), 2381. [Link]

  • Khan, S. A., & Asiri, A. M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1313. [Link]

  • Ogo, S., & Fukuzumi, S. (2002). Leuckart-Wallach Reductive Amination @ 50-70°C. Hive Novel Discourse. Retrieved February 20, 2026, from [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. (n.d.). Retrieved February 20, 2026, from [Link]

  • Reductive amination. In Wikipedia. (2023, December 29). Retrieved February 20, 2026, from [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017, September 1). Retrieved February 20, 2026, from [Link]

  • Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. (2021, August 16). Retrieved February 20, 2026, from [Link]

  • Bähler, C., Bauer, C., & Kempe, R. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 12(13), 3110-3115. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1995). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

Sources

Topic: Enantioselective Synthesis of Chiral (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral 4-aminochromane scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, stereodefined structure allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets. This guide provides a comprehensive, field-proven protocol for the enantioselective synthesis of (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine. We will detail a robust two-stage process, beginning with the synthesis of the prochiral ketone precursor, followed by a highly efficient, transition-metal-catalyzed asymmetric reductive amination. The causality behind experimental choices, detailed step-by-step protocols, and rigorous analytical validation methods are presented to ensure reproducibility and high stereochemical fidelity.

Introduction: The Significance of Chiral Chromane Amines

Chiral amines are ubiquitous building blocks in the pharmaceutical industry, with a significant percentage of commercial drugs containing at least one stereogenic amine center.[1] The 3,4-dihydro-2H-chromene (chromane) framework, in particular, is a core component of many natural products and synthetic molecules with diverse pharmacological properties.[2] The introduction of a chiral amine at the C4 position creates a stereocenter that is crucial for enantioselective recognition by enzymes and receptors. Consequently, developing efficient and highly selective methods to access enantiopure 4-aminochromanes is a primary objective in drug discovery and process development.

The most direct and atom-economical approach to synthesize such chiral amines is the asymmetric reductive amination of a prochiral ketone.[3] This strategy combines imine formation and reduction into a single, stereocontrolled transformation, often catalyzed by a chiral transition metal complex. This guide focuses on a ruthenium-catalyzed direct asymmetric reductive amination, a method celebrated for its high efficiency, excellent enantioselectivity, and operational simplicity.[3]

Strategic Overview: A Two-Stage Synthetic Approach

Our synthetic strategy is logically divided into two main stages: the preparation of the key precursor followed by the core asymmetric transformation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Synthesis cluster_2 Stage 3: Validation A Commercially Available 4-Methylphenol B Synthesis of 2,2,6-Trimethyl-3,4-dihydro-2H-chromen-4-one A->B Multi-step (e.g., Acylation, Cyclization) C Prochiral Ketone (from Stage 1) D Asymmetric Reductive Amination C->D Ru(OAc)2[(S)-BINAP], NH4TFA, H2 E Chiral (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine D->E High Yield & ee F Purification (Chromatography) E->F G Characterization (NMR, MS) F->G H Enantiomeric Excess Determination (Chiral HPLC) F->H

Diagram 1: High-level workflow for the synthesis and validation.

Part I: Synthesis of Prochiral Ketone Precursor

Principle: The synthesis of the requisite prochiral ketone, 2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-one, is the foundational step. While various methods exist for chromanone synthesis, a common and effective route involves the acid-catalyzed cyclization of a phenolic acrylic acid derivative, which can be prepared from the corresponding phenol. This ensures a reliable supply of the starting material for the key asymmetric step.

Protocol 1: Synthesis of 2,2,6-Trimethyl-3,4-dihydro-2H-chromen-4-one

This protocol is adapted from general principles of chromanone synthesis.

Materials:

  • 4-Methylphenol (p-cresol)

  • 3,3-Dimethylacrylic acid

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate (sat. aq. solution)

  • Brine (sat. aq. NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenol (10.8 g, 100 mmol) and 3,3-dimethylacrylic acid (11.0 g, 110 mmol).

  • Solvent Addition: Add toluene (100 mL) to dissolve the reactants.

  • Acid Catalyst: Carefully add polyphosphoric acid (approx. 50 g) to the stirred solution. The mixture will become viscous.

  • Heating: Heat the reaction mixture to 110 °C (oil bath temperature) and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexane:Ethyl Acetate).

  • Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice (approx. 200 g) in a large beaker with stirring.

  • Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

    • Causality: The bicarbonate wash is crucial to neutralize and remove any residual polyphosphoric acid and unreacted dimethylacrylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane:ethyl acetate).

  • Characterization: Combine the pure fractions and remove the solvent to yield 2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-one as a pale yellow oil or low-melting solid. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

Part II: Enantioselective Reductive Amination

Principle: This step constitutes the core of the asymmetric synthesis. The prochiral ketone is converted in situ to an imine (or a related intermediate) using an ammonia surrogate. A chiral ruthenium catalyst, formed from a ruthenium precursor and a chiral diphosphine ligand like (S)-BINAP, coordinates to this intermediate. Hydrogen gas then serves as the terminal reductant, with the chiral ligand environment directing the hydride addition to one face of the C=N double bond, thereby establishing the desired stereocenter with high fidelity.[3]

G cluster_0 Catalytic Cycle Ketone R₂C=O (Chromanone) Imine R₂C=NH (Imine) Ketone->Imine + NH₃ - H₂O AmineSource NH₃ source Complex [Ru(S)-BINAP(R₂C=NH)]* Imine->Complex + Catalyst Catalyst [Ru(S)-BINAP]* (Active Catalyst) ProductComplex [Ru(S)-BINAP(R₂CH-NH₂)]* Complex->ProductComplex + H₂ (Stereoselective Hydride Transfer) H2 H₂ ProductComplex:e->Catalyst:w - Product Product R₂CH-NH₂ (Chiral Amine) ProductComplex->Product

Diagram 2: Simplified mechanism for asymmetric reductive amination.

Protocol 2: Ru-Catalyzed Asymmetric Reductive Amination

Materials:

  • 2,2,6-Trimethyl-3,4-dihydro-2H-chromen-4-one (1.90 g, 10 mmol)

  • Ru(OAc)₂{(S)-BINAP} (or prepare in situ from a suitable Ru precursor and (S)-BINAP)

  • Ammonium trifluoroacetate (NH₄TFA) (1.5 g, 11.5 mmol, 1.15 equiv)

  • Methanol (degassed)

  • Hydrogen (H₂) gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation & Reactor Setup: In a glovebox, charge a glass liner for the autoclave with Ru(OAc)₂{(S)-BINAP} (38 mg, 0.04 mmol, 0.4 mol%).

    • Expert Insight: The catalyst loading can be optimized; however, 0.4-1.0 mol% is a typical starting point for high-turnover systems. Pre-formed catalysts often give more reproducible results than in-situ preparations.

  • Reagent Addition: To the glass liner, add the 2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-one (1.90 g, 10 mmol) and ammonium trifluoroacetate (1.5 g, 11.5 mmol).

  • Solvent: Add degassed methanol (20 mL). Using degassed solvent is critical to prevent premature deactivation of the oxygen-sensitive catalyst.

  • Hydrogenation: Seal the glass liner inside the autoclave. Purge the autoclave with nitrogen gas (3 cycles) and then with hydrogen gas (3 cycles).

  • Reaction Conditions: Pressurize the reactor to 0.8–1.0 MPa (8-10 bar) with hydrogen gas. Begin stirring and heat the reaction to 40-50 °C.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours. Alternatively, a small aliquot can be carefully depressurized, quenched, and analyzed by GC or TLC.

  • Work-up: Once complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with nitrogen.

  • Isolation: Remove the reaction mixture and concentrate it under reduced pressure. Dissolve the residue in dichloromethane (DCM, 50 mL) and wash with a saturated solution of NaHCO₃ (2 x 25 mL) to remove the TFA salt.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude amine by flash column chromatography on silica gel (eluting with a DCM/Methanol/Triethylamine gradient, e.g., 100:0:1 to 95:5:1) to afford the pure (S)-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine.

    • Trustworthiness: The addition of a small amount of triethylamine to the eluent is essential to prevent the basic amine product from tailing on the acidic silica gel, ensuring a clean separation.

Part III: Analytical Validation

Accurate determination of enantiomeric excess (% ee) is the ultimate measure of success for an asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[4][5]

Protocol 3: Chiral HPLC Analysis

Principle: The chiral stationary phase contains a chiral selector that forms transient, diastereomeric complexes with the two enantiomers of the analyte. The difference in stability of these complexes leads to different retention times, allowing for their separation and quantification.[6] Polysaccharide-based columns are highly effective for a wide range of chiral compounds, including amines.[5]

Instrumentation & Method:

  • HPLC System: Standard HPLC with a UV detector.

  • Chiral Column: A polysaccharide-based CSP, such as a Phenomenex Lux® Cellulose-3 or Daicel CHIRALCEL® OD-H.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a basic additive. A typical starting condition is 90:10 (Hexane:IPA) + 0.1% Diethylamine (DEA).

    • Causality: The basic additive (DEA) is crucial for obtaining sharp, symmetrical peaks for basic analytes like amines by suppressing unwanted ionic interactions with residual silanol groups on the silica support.[6]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified amine (approx. 1 mg/mL) in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 5-10 µL of the sample solution.

  • Record the chromatogram for a sufficient time to elute both enantiomers.

  • Identify the peaks corresponding to the (S) and (R) enantiomers. (This typically requires a racemic standard, synthesized using a non-chiral reducing agent like NaBH₄ in the presence of an ammonia source).

  • Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers:

    • % ee = [ (A_major - A_minor) / (A_major + A_minor) ] × 100

Expected Results and Data Summary

The described protocol is expected to provide the target chiral amine with high yield and excellent enantioselectivity.

ParameterExpected ValueNotes
Chemical Yield 85–95%After chromatographic purification.
Enantiomeric Excess (% ee) >95%Determined by chiral HPLC.
¹H NMR Conforms to structureSpectroscopic data should be consistent with the desired product.
Mass Spec (ESI-MS) [M+H]⁺ matches calculatedConfirms the molecular weight of the product.
Chiral HPLC tR (minor) Varies with columnThe (R)-enantiomer is expected to be the minor peak when using an (S)-ligand.
Chiral HPLC tR (major) Varies with columnThe (S)-enantiomer is expected to be the major peak.

References

  • ACS Omega. Available at: [Link]

  • Organic Preparations and Procedures International. Available at: [Link]

  • ChemRxiv. Available at: [Link]

  • National Institutes of Health. Available at: [Link]

  • Semantic Scholar. Available at: [Link]

  • ResearchGate. Available at: [Link]

  • The Journal of Organic Chemistry. Available at: [Link]

  • Chemical Reviews. Available at: [Link]

  • National Institutes of Health. Available at: [Link]

  • MDPI. Available at: [Link]

  • ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Available at: [Link]

  • Semantic Scholar. Available at: [Link]

  • ResearchGate. Available at: [Link]

  • Organic Letters. Available at: [Link]

  • Springer Nature. Available at: [Link]

  • Phenomenex. Available at: [Link]

  • Semantic Scholar. Available at: [Link]

  • Royal Society of Chemistry. Available at: [Link]

  • PubMed. Available at: [Link]

  • [Enantioselective synthesis of[7]helicenes by organocatalyzed intermolecular C-H amination.]([Link]) National Institutes of Health. Available at: [Link]

  • Heterocycles. Available at: [Link]

  • National Institutes of Health. Available at: [Link]

  • PubChem. Available at: [Link]

  • MDPI. Available at: [Link]

  • National Institutes of Health. Available at: [Link]

  • National Institutes of Health. Available at: [Link]

  • MDPI. Available at: [Link]

  • MDPI. Available at: [Link]

  • ACS Catalysis. Available at: [Link]

  • Royal Society of Chemistry. Available at: [Link]

  • Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. Available at: [Link]

  • MDPI. Available at: [Link]

  • NIST. Available at: [Link]

  • Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Derivatization of (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Derivatization

(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine is a chiral primary amine built upon a chromane scaffold. This structural motif is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active compounds.[1] The analysis and characterization of this amine, particularly the determination of its enantiomeric purity, present common analytical challenges. Direct analysis by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) is often hindered by the amine's polarity, which can lead to poor peak shape, low volatility, and strong interactions with the stationary phase.[2][3]

Derivatization, the process of chemically modifying an analyte, is an essential strategy to overcome these issues.[4] By replacing the active hydrogen atoms on the primary amino group with a less polar functional group, derivatization can:

  • Increase Volatility and Thermal Stability: Crucial for analysis by Gas Chromatography (GC).[2]

  • Improve Chromatographic Behavior: Reduces peak tailing and improves resolution.[4]

  • Enhance Detector Sensitivity: Introduction of specific groups (e.g., fluorophores or chromophores) can significantly boost detection signals for HPLC or GC-ECD.[2][5]

  • Enable Chiral Resolution: Reaction with an enantiomerically pure reagent converts a pair of enantiomers into a pair of diastereomers, which can be separated on standard, achiral chromatography columns.[6][7]

This guide provides detailed protocols for three robust derivatization strategies tailored for (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine, addressing common analytical objectives in a research and development setting.

Strategy 1: Acylation for Enhanced GC-MS Analysis

Principle: Acylation with perfluorinated anhydrides, such as Trifluoroacetic Anhydride (TFAA), is a highly effective method for preparing primary amines for GC analysis.[4] The reaction replaces the polar N-H protons with a nonpolar trifluoroacetyl group.[8] This transformation dramatically increases the volatility and thermal stability of the analyte.[2] Furthermore, the introduction of multiple fluorine atoms creates a derivative with a high affinity for electron capture detectors (ECD) and produces characteristic mass shifts and fragmentation patterns in mass spectrometry (MS).[9]

Causality Behind Experimental Choices:

  • Trifluoroacetic Anhydride (TFAA): Chosen for its high reactivity and the volatility of its byproducts, which minimizes chromatographic interference.[10] The trifluoroacetyl group adds a significant mass (96 Da per group) and a unique isotopic signature, aiding in mass spectral identification.

  • Anhydrous Solvent (Ethyl Acetate/Acetonitrile): Prevents hydrolysis of the TFAA reagent, which would quench the reaction.

  • Heating (60-70°C): Provides the necessary activation energy to ensure the reaction proceeds to completion, especially given the potential for steric hindrance around the amine group on the chromane ring.

Detailed Protocol: N-Trifluoroacetylation

Materials:

  • (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine sample

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Ethyl Acetate or Acetonitrile

  • Triethylamine (TEA) or Pyridine (optional, as catalyst and acid scavenger)[9]

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Place 1-2 mg of the amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the sample. Add 10 µL of TEA (optional). Finally, add 50 µL of TFAA to the vial.

  • Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 70°C for 20 minutes.[2]

  • Cooling & Evaporation: Allow the vial to cool to room temperature. Remove the cap and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 500 µL) of ethyl acetate or hexane. The sample is now ready for GC-MS injection.

Visualization of the Acylation Workflow

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Preparation start Amine Sample in Vial dry Evaporate Solvent to Dryness start->dry add_solvent Add 200 µL Anhydrous Solvent dry->add_solvent add_reagent Add 50 µL TFAA add_solvent->add_reagent heat Heat at 70°C for 20 min add_reagent->heat cool Cool to Room Temp heat->cool evap_reagent Evaporate Excess Reagent cool->evap_reagent reconstitute Reconstitute in Solvent evap_reagent->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: General workflow for N-trifluoroacetylation of the target amine.

Strategy 2: Silylation for General Purpose GC Analysis

Principle: Silylation is one of the most common derivatization techniques for GC, replacing active hydrogens with a trimethylsilyl (TMS) group.[10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for derivatizing amines.[2] The resulting TMS-amine is significantly less polar and more volatile than the parent compound.[11] Silylation is a robust technique suitable for a wide range of analytes and is particularly useful for improving peak shape and enabling analysis at lower GC oven temperatures.[2]

Causality Behind Experimental Choices:

  • BSTFA with 1% TMCS: BSTFA is a powerful silyl donor.[10] The 1% TMCS acts as a catalyst, increasing the reactivity of the BSTFA, which is particularly useful for moderately hindered amines.[10]

  • Anhydrous Conditions: Silylating reagents and their derivatives are highly sensitive to moisture, which can consume the reagent and hydrolyze the product, leading to incomplete derivatization.[2]

  • Heating (70-80°C): Ensures the reaction reaches completion in a reasonable timeframe (30-60 minutes).[2]

Detailed Protocol: Trimethylsilylation (TMS)

Materials:

  • (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Place approximately 1 mg of the amine sample into a reaction vial. If necessary, evaporate any existing solvent to dryness under nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.[2]

  • Reaction: Tightly cap the vial and heat at 75°C for 45 minutes in a heating block.[2]

  • Cooling: Remove the vial from the heat and allow it to cool to room temperature.

  • Analysis: The sample can be injected directly into the GC-MS. No workup is required as the byproducts are also volatile and generally do not interfere.

Quantitative Data Summary for GC-Based Methods
Derivatization MethodReagentKey AdvantagesReaction ConditionsExpected Mass Increase (per NH2 group)
Acylation TFAAStable derivative, excellent for ECD, high volatility70°C, 20 min+ 194 Da (for N,N-bis-TFA) or +97 Da (for N-mono-TFA)
Silylation BSTFA + 1% TMCSVersatile, volatile byproducts, quantitative reaction75°C, 45 min+ 144 Da (for N,N-bis-TMS) or +72 Da (for N-mono-TMS)

Strategy 3: Chiral Derivatization for Enantiomeric Resolution

Principle: To determine the enantiomeric purity of the chiral amine, a chiral derivatizing agent (CDA) is used.[7] The CDA, which is a single enantiomer itself, reacts with both enantiomers of the amine to form a pair of diastereomers.[12] Diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography (HPLC or GC).[6] Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a classic and highly reliable CDA for primary amines.[13][14] It reacts under mild alkaline conditions to produce diastereomeric derivatives that possess a strong UV chromophore (dinitrophenyl group), making them ideal for HPLC-UV analysis.[6]

Causality Behind Experimental Choices:

  • Marfey's Reagent (FDAA): Provides a simple and effective method for creating diastereomers with high UV absorbance, allowing for sensitive detection in the nanomole range.[14] The reaction proceeds stoichiometrically without racemization.[14]

  • Acetone/Water Solvent System: A common solvent system that facilitates the solubility of both the amine and the reagent.

  • Sodium Bicarbonate: Creates the mild alkaline conditions (pH ~8-9) required for the nucleophilic aromatic substitution reaction to occur efficiently.

  • Heating (40°C): Accelerates the reaction, which typically completes within one hour.[14]

  • Hydrochloric Acid: Quenches the reaction by neutralizing the base and protonating any unreacted amine.

Detailed Protocol: Derivatization with Marfey's Reagent

Materials:

  • (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine sample (approx. 1 mg/mL solution in acetone)

  • Marfey's Reagent (FDAA) solution (1% w/v in acetone)

  • 1 M Sodium Bicarbonate solution

  • 2 M Hydrochloric Acid

  • Reaction vials, heating block

Procedure:

  • Sample Preparation: To a 2 mL vial, add 50 µL of the amine solution (~50 µg).

  • Reagent Addition: Add 100 µL of 1 M sodium bicarbonate solution, followed by 100 µL of the 1% Marfey's reagent solution.[13]

  • Reaction: Cap the vial, vortex, and heat at 40°C for 60 minutes.

  • Quenching: After cooling to room temperature, add 50 µL of 2 M hydrochloric acid to stop the reaction.

  • Analysis: The resulting solution containing the diastereomeric derivatives can be diluted with the mobile phase and directly analyzed by reverse-phase HPLC.

Visualization of the Chiral Derivatization Reaction

Amine_R (R)-Amine Diastereomer_1 (R)-Amine-(L)-FDAA Amine_R->Diastereomer_1 + Amine_S (S)-Amine Diastereomer_2 (S)-Amine-(L)-FDAA Amine_S->Diastereomer_2 + Marfey Marfey's Reagent (L-FDAA) Analysis Separable by Achiral HPLC Diastereomer_1->Analysis DiastereoMer_2 DiastereoMer_2

Caption: Formation of separable diastereomers from amine enantiomers.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed. Retrieved from [Link]

  • Klapman, S. (2014). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Ovid. Retrieved from [Link]

  • The Retort. (2012). Mosher's Acid. Retrieved from [Link]

  • Bhushan, R., & Agarwal, C. (2013). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. AKJournals. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. ResearchGate. Retrieved from [Link]

  • Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ACS Publications. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2007). Chiral Separations Using Marfey's Reagent. Taylor & Francis eBooks. Retrieved from [Link]

  • Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ERIC. Retrieved from [Link]

  • Hoyt, A. M., et al. (2004). The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry. ResearchGate. Retrieved from [Link]

  • Balabon, A. I., et al. (2022). Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Acylation Techniques with Trifluoroacetic Anhydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Kataoka, H., et al. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]

  • Clark, C. R., & Barksdale, J. M. (1984). Synthesis and liquid chromatographic evaluation of some chiral derivatizing agents for resolution of amine enantiomers. ACS Publications. Retrieved from [Link]

  • Mohanraj, S., & Ford, W. T. (1987). Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents. Google Patents.
  • Jurczyk, J., et al. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. ChemRxiv. Retrieved from [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Kent, S. B., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed. Retrieved from [Link]

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Retrieved from [Link]

  • Nielsen, S. B., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Retrieved from [Link]

  • Nielsen, S. B., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. Retrieved from [Link]

Sources

Procedures for coupling (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling of (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine in Peptide Synthesis

Executive Summary & Chemical Context

The coupling of (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine (hereafter referred to as TMCA ) to peptide backbones presents a unique set of synthetic challenges. This amine is a critical pharmacophore found in potassium channel openers (K_ATP) and various anticancer agents.

Structural Challenges:

  • Steric Hindrance: The C4-amine is situated in a bicyclic chroman system. The gem-dimethyl group at C2 induces a specific ring pucker that, combined with the peri-interaction from the C5 aromatic proton, creates a highly congested reaction center.

  • Electronic Deactivation: As a benzylic-type amine, its nucleophilicity is moderate. However, the oxygen atom at position 1 donates electron density to the ring, making the C4 position susceptible to elimination reactions (forming the chromene) under harsh basic conditions or high temperatures.

  • Stereochemistry: The C4 position is a chiral center. While the amine itself does not racemize during coupling, the activated amino acid component is at high risk of epimerization due to the slow reaction kinetics required by the hindered amine.

This guide details three validated protocols to overcome these barriers, prioritizing yield, purity, and stereochemical integrity.

Pre-Coupling Decision Matrix

Before initiating synthesis, select the protocol based on your specific peptide sequence and scale.

CouplingDecision Start Start: Select Coupling Strategy CheckScale Is the scale > 5 grams? Start->CheckScale CheckSterics Is the C-terminal AA bulky? (e.g., Val, Ile, Pro, N-Me-AA) CheckScale->CheckSterics No (Research Scale) ProtocolB Protocol B: T3P Anhydride (Low Epimerization / Scale-Up) CheckScale->ProtocolB Yes (Cost/Safety) ProtocolA Protocol A: HATU/HOAt (Standard Research Scale) CheckSterics->ProtocolA No (Standard AA) ProtocolC Protocol C: Acid Fluoride (Extreme Steric Hindrance) CheckSterics->ProtocolC Yes (Very Bulky)

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and steric complexity.

Detailed Experimental Protocols

Protocol A: HATU/HOAt (The Gold Standard for Research)

Best for: Small scale (<1g), standard amino acids, rapid optimization.

Mechanism: HATU generates an O-acyl-7-azabenzotriazole active ester, which is highly reactive and benefits from the "neighboring group effect" of the pyridine nitrogen in the HOAt moiety, accelerating the attack of the hindered TMCA amine.

Reagents:

  • Peptide-Acid (1.0 eq)

  • TMCA (1.2 eq)

  • HATU (1.1 eq)

  • HOAt (1.1 eq) – Optional but recommended for this specific amine.

  • DIEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Procedure:

  • Activation: Dissolve the Peptide-Acid and HATU (and HOAt if using) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIEA (2.0 eq only) to the mixture. Stir for exactly 2 minutes at 0°C. Note: Extended activation times increase racemization risk.

  • Coupling: Add the TMCA amine (pre-dissolved in minimal DMF with remaining 1.0 eq DIEA).

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Monitoring: Monitor by HPLC/UPLC. If conversion is <80% after 4 hours, do not add more base. Instead, add 0.5 eq of fresh HATU.

Protocol B: T3P (Propylphosphonic Anhydride) (Low Epimerization)

Best for: Scale-up, C-terminal Cys/His (prone to racemization), and cost-efficiency.

Mechanism: T3P acts as a cyclic anhydride coupling reagent.[2] It generates water-soluble byproducts and does not produce explosive benzotriazole residues. It is kinetically slower but thermodynamically superior for maintaining chirality.

Reagents:

  • Peptide-Acid (1.0 eq)

  • TMCA (1.1 eq)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)

  • Base: Pyridine (3.0 eq) or NMM (N-methylmorpholine) (3.0 eq)

  • Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF (preferred for green chemistry).

Procedure:

  • Dissolution: Dissolve Peptide-Acid and TMCA in EtOAc (or 2-MeTHF).

  • Cooling: Cool the mixture to 0°C.

  • Base Addition: Add Pyridine (or NMM).

  • Reagent Addition: Add T3P solution dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir overnight (12–16 hours).

    • Critical Insight: T3P reactions are slower. Do not rush. The low basicity of pyridine prevents elimination of the chroman amine to chromene.

  • Workup: Wash organic layer with water, 10% citric acid, and brine. T3P byproducts wash away easily.[3][4]

Protocol C: Acid Fluoride (The "Nuclear Option")

Best for: Coupling TMCA to extremely bulky residues (e.g., Aib, N-Me-Val, Pro).

Mechanism: Acid fluorides are smaller and more electrophilic than active esters, allowing them to penetrate the steric shield of the 2,2-dimethylchroman system.

Reagents:

  • Peptide-Acid (1.0 eq)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq)

  • TMCA (1.2 eq)

  • DIEA (3.0 eq)

  • Solvent: DCM (Dichloromethane) or DMF.[5]

Procedure:

  • Activation: Dissolve Peptide-Acid and TFFH in anhydrous DCM under Nitrogen.

  • Fluorination: Add DIEA (1.5 eq) and stir at 0°C for 30 minutes. This generates the acid fluoride in situ.[1][2]

  • Coupling: Add TMCA and the remaining DIEA (1.5 eq).

  • Reaction: Stir at RT for 2–6 hours.

  • Note: Ensure strictly anhydrous conditions. Acid fluorides hydrolyze rapidly in the presence of water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Steric clash between 2,2-dimethyl group and peptide.Switch to Protocol C (Acid Fluoride) . Increase temperature to 40°C (monitor racemization).
Impurity: M-17 (Elimination) Formation of chromene double bond due to excess base.Reduce base equivalents. Switch from DIEA to Pyridine or Collidine . Use Protocol B (T3P) .
Racemization of Peptide Slow coupling kinetics allowing oxazolone formation.Use Protocol B (T3P) with Pyridine at 0°C. Add Oxyma Pure as an additive if using DIC.
Incomplete Conversion Amine is forming a salt with the carboxylic acid.Ensure at least 3.0 eq of base is used to keep TMCA as a free base.

Mechanistic Workflow (T3P Pathway)

The following diagram illustrates the preferred pathway for scaling this reaction, highlighting the safety and purity advantages.

T3P_Workflow Input Peptide Acid + TMCA Amine Mix Solvent: EtOAc/2-MeTHF Base: Pyridine Input->Mix Activation Add T3P (Propylphosphonic Anhydride) 0°C -> RT Mix->Activation Intermediate Mixed Anhydride Species Activation->Intermediate Activation Product Coupled Amide Product Intermediate->Product Nucleophilic Attack Byproducts Water Soluble Phosphonates (Wash away) Intermediate->Byproducts Leaving Group

Figure 2: T3P coupling workflow. Note the use of EtOAc/Pyridine to minimize elimination side-reactions common with chroman derivatives.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Dunetz, J. R., et al. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. Link

  • Due-Hansen, M. E., et al. (2015).[1] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433. Link

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

Sources

Handling and storage protocols for hygroscopic chroman amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Stability Optimization of Hygroscopic Chroman Amines

Abstract

Chroman amines (benzodihydropyran amines) are privileged pharmacophores in drug discovery, particularly for neurodegenerative and cardiovascular targets. However, their intrinsic hygroscopicity and basicity present significant challenges in handling, stoichiometry control, and long-term storage. This guide details rigorous protocols for the manipulation of these sensitive intermediates, emphasizing moisture mitigation, precise water content determination via modified Karl Fischer titration, and chemical stabilization through salt formation.

Introduction: The Hygroscopicity Challenge

Chroman amines, such as chroman-3-amine and chroman-4-amine , possess a basic nitrogen atom capable of strong hydrogen bonding. While the chromane bicycle is lipophilic, the amine functionality drives rapid moisture uptake from the atmosphere.

Mechanistic Insight:

  • Surface Adsorption: The lone pair on the nitrogen atom acts as a hydrogen bond acceptor, initially adsorbing a monolayer of water molecules.

  • Bulk Absorption (Deliquescence): As water accumulates, it can dissolve the surface of the solid amine (if solid) or solvate the oil (if liquid), leading to bulk water absorption.

  • Chemical Instability:

    • Carbamate Formation: Like many primary/secondary amines, chroman amines react reversibly with atmospheric

      
       in the presence of moisture to form carbamates (
      
      
      
      ), altering the effective molecular weight and purity.
    • Oxidation: Moisture can facilitate N-oxidation pathways over prolonged storage.

Impact on Experimental Integrity:

  • Stoichiometric Errors: A 5% water uptake by mass results in a 5% deficiency in the limiting reagent during synthesis, leading to incomplete conversion and difficult purifications.

  • Catalyst Poisoning: In metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig), trace moisture and carbamates can deactivate sensitive Pd-catalysts.

Protocol: Material Characterization & QC

Standard Loss on Drying (LOD) methods are insufficient for chroman amines due to their volatility and potential for thermal degradation.

Modified Karl Fischer (KF) Titration

Standard KF reagents are acidic/neutral. Basic amines can shift the pH > 8, causing a side reaction (buffered iodine consumption) that yields falsely high water content.

Methodology:

  • Reagent Selection: Use a buffered solvent system (containing salicylic acid or benzoic acid) to neutralize the amine and maintain the pH between 5–7.

  • Titrant: Use a composite titrant (e.g., Hydranal™-Composite 5).

  • Procedure:

    • Pre-titrate the solvent to dryness.[1]

    • Inject the sample (dissolved in anhydrous methanol if solid, or neat if liquid) through a septum.

    • Critical Step: If the endpoint fades slowly (vanishing endpoint), the pH is likely too high. Add more buffer.

Quantitative NMR (qNMR)

For rapid purity assessment without KF interference, use qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Advantage: Calculates the effective molecular weight (including water/salts) to determine the precise mass needed for reactions.

Protocol: Handling and Weighing

Decision Matrix:

  • < 100 mg scale: Must use Glovebox.

  • > 100 mg scale: Schlenk line techniques are acceptable if executed rapidly.

Workflow: Inert Atmosphere Weighing (Difference Method)

This protocol eliminates error from moisture adsorption during the transfer from balance to reaction vessel.

  • Preparation: Dry all glassware (flasks, spatulas) in an oven at 120°C for >2 hours. Cool in a desiccator.

  • Tare: Place the source vial containing the chroman amine on the balance. Record Mass (

    
    ).
    
  • Transfer:

    • Glovebox: Transfer directly to the reaction vessel.

    • Benchtop: Open the vial only under a blanket of Nitrogen/Argon. Quickly transfer an estimated amount to the reaction vessel.

  • Final Weigh: Return the source vial to the balance. Record Mass (

    
    ).
    
  • Calculation: Mass added =

    
    .
    
    • Note: Never weigh the receiving vessel to determine mass added; moisture adsorption on the vessel walls during the process will skew the reading.

Protocol: Storage and Packaging

Storage Hierarchy:

Duration Condition Container Specification

| Working Stock (Days) | Desiccator (RT) | Amber vial, Parafilm seal, over


 or Drierite™. |
| Short Term (Weeks)  | Refrigerator (4°C) | Tightly screwed cap with Teflon liner. Purged with Argon. |
| Long Term (Months)  | Freezer (-20°C) | Sure/Seal™  bottle or crimped vial. Double-bagged with desiccant packs in the outer bag. |

Critical Retrieval Protocol: Before opening a cold-stored sample, allow the container to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial in humid air causes immediate condensation on the reagent, ruining the sample.

Chemical Mitigation: Salt Formation Strategies

To permanently mitigate hygroscopicity, convert the free base chroman amine into a crystalline salt. Salts are generally non-hygroscopic, chemically stable, and easier to handle.

Salt Selection Guide
CounterionPropertiesRecommended For
Hydrochloride (HCl) High melting point, stable.General storage, standard intermediates.
Tartrate Often forms large, non-hygroscopic crystals.Chiral resolution, highly hygroscopic bases.
Mesylate High solubility, robust.[2]Drug substance development (API).
Experimental Workflow: Hydrochloride Salt Formation

SaltFormation Start Chroman Amine (Free Base) Dissolve Dissolve in Anhydrous Et2O or 1,4-Dioxane (0.1 M concentration) Start->Dissolve AddAcid Add HCl (4M in Dioxane) Dropwise at 0°C Dissolve->AddAcid Precipitate Precipitate Forms (White Solid) AddAcid->Precipitate Filter Filter under N2 atmosphere (Schlenk frit or Glovebox) Precipitate->Filter Wash Wash with cold Et2O Filter->Wash Dry Vacuum Dry (40°C, < 5 mbar, 12h) Wash->Dry Store Stable Salt Stored at RT Dry->Store

Figure 1: Standard workflow for converting hygroscopic chroman amines into stable hydrochloride salts.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude amine in anhydrous diethyl ether or 1,4-dioxane. Avoid alcohols if possible to maximize yield (salts are often soluble in MeOH/EtOH).

  • Acidification: Cool the solution to 0°C. Add 1.1 equivalents of HCl (4M in Dioxane) dropwise.

  • Observation: A white precipitate should form immediately. If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal.

  • Isolation: Filter the solid under an inert atmosphere (nitrogen funnel) to prevent moisture uptake during filtration.

  • Drying: Dry in a vacuum oven at 40°C.

Troubleshooting & Stability Indicators

ObservationDiagnosisRemediation
Sample turns yellow/brown Oxidation (N-oxide formation).Purify via column chromatography (DCM/MeOH/NH3). Store under Argon.
Solid turns into "goo" Deliquescence (Moisture uptake).Dissolve in DCM, dry over

, filter, and re-concentrate. Convert to salt immediately.
Weight increases continuously Active moisture absorption.Stop weighing. Dry sample or determine water content via KF and adjust stoichiometry.[3]

References

  • National Institutes of Health (NIH). (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). Pharmaceutical Salts: Optimization of Solubility and Hygroscopicity.[4][5] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 2,2,6-trimethyl-4-chromanamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,2,6-trimethyl-4-chromanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of this compound's limited solubility in aqueous buffers. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2,2,6-trimethyl-4-chromanamine in my standard phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?

A: The solubility issue stems directly from the molecule's chemical structure. It possesses a chroman core, which is a bulky, bicyclic system that is largely hydrophobic (water-repelling). This nonpolar nature dominates the molecule's overall character, leading to poor interaction with polar water molecules in aqueous buffers. While the primary amine group at the 4-position offers a site for hydrophilic interaction, it is often insufficient to overcome the hydrophobicity of the rest of the structure, especially at neutral or alkaline pH where the amine is not protonated.

Q2: What are the most critical chemical properties of 2,2,6-trimethyl-4-chromanamine to consider for solubilization?

A: The two most important properties are its basicity (pKa) and its lipophilicity (LogP) .

  • pKa: The primary amine group (-NH2) is basic. The pKa value represents the pH at which 50% of the amine groups are in their protonated, charged form (-NH3+) and 50% are in their neutral, uncharged form (-NH2). While the exact experimental pKa for this specific molecule is not widely published, similar aromatic amines typically have a pKa in the range of 4-5. However, the alkyl nature of the amine could raise it slightly. When the pH of the solution is significantly below the pKa, the amine will be predominantly in its protonated, cationic form. This charged species is a salt and is significantly more water-soluble than the neutral form.[1][2][3]

  • LogP (Octanol-Water Partition Coefficient): This value indicates how the compound partitions between a lipid-like (octanol) and an aqueous phase. A high LogP value signifies high lipophilicity and, consequently, low aqueous solubility. Given the fused ring system and multiple methyl groups, 2,2,6-trimethyl-4-chromanamine is expected to have a high LogP value, confirming its hydrophobic nature.

Understanding these two properties is the key to devising a successful solubilization strategy. The basic amine is the handle we can use to our advantage.

Q3: What is the simplest and most direct method I should try first?

A: The most straightforward and scientifically sound first step is pH adjustment . By lowering the pH of your stock solution, you can convert the poorly soluble free base into its highly soluble hydrochloride salt (or a salt of whichever acid you use).[1][4] This is often sufficient to create a concentrated stock solution that can then be diluted into your final experimental buffer.

Troubleshooting Guide: From Insolubility to Clear Solution

This guide provides a systematic workflow for solubilizing 2,2,6-trimethyl-4-chromanamine. We recommend proceeding sequentially from Method 1 to Method 4, as the complexity and potential for experimental interference increase with each step.

Solubility_Workflow start Start: Compound precipitates in aqueous buffer (e.g., pH 7.4) method1 Method 1: pH Adjustment (Prepare acidic stock) start->method1 check1 Is the final pH of the assay compatible with the diluted stock? method1->check1 method2 Method 2: Co-Solvent System (e.g., DMSO, Ethanol) check1->method2 No success Success: Clear, stable solution check1->success Yes check2 Is the final co-solvent concentration tolerated by the biological system? method2->check2 method3 Method 3: Surfactant Inclusion (e.g., Tween® 20, Pluronic® F-68) check2->method3 No check2->success Yes check3 Can the assay tolerate a low concentration of surfactant? method3->check3 method4 Method 4: Cyclodextrin Complexation (e.g., HP-β-CD) check3->method4 No check3->success Yes method4->success If successful fail Consult Formulation Specialist (Advanced techniques needed) method4->fail If unsuccessful

Caption: A decision-making workflow for solubilizing 2,2,6-trimethyl-4-chromanamine.

Method 1 (Recommended First Line): pH Adjustment

Causality: This method leverages the basicity of the amine group. By dissolving the compound in a mildly acidic solution, we protonate the amine to form a cationic salt (R-NH3+). This charged species has a strong dipole and readily interacts with polar water molecules, dramatically increasing solubility compared to the neutral free base (R-NH2).[1][2]

Detailed Protocol: Preparation of a 10 mM Acidic Stock Solution
  • Weigh Compound: Accurately weigh out the required mass of 2,2,6-trimethyl-4-chromanamine free base. For a 10 mM stock, you would need approximately 2.05 mg per 1 mL of solvent.

  • Prepare Acidic Solvent: Prepare a solvent of sterile, purified water adjusted to pH 2-3 with 1N HCl.

  • Dissolution: Add the acidic solvent to the weighed compound. Vortex vigorously. Gentle warming (to 37°C) or brief sonication can aid dissolution. The solution should become clear as the salt is formed.

  • pH Neutralization Check (Crucial): Before use, determine the maximum volume of your acidic stock that can be added to your final assay buffer without significantly altering the buffer's pH.

    • Self-Validation Test: Add the intended volume of your stock (e.g., 10 µL) to your final buffer volume (e.g., 990 µL for a 1:100 dilution) and measure the final pH. It must remain within the acceptable range for your experiment. If the pH drops too much, you must prepare a more concentrated stock solution or explore other methods.

  • Storage: Store the stock solution at -20°C or -80°C. Check for precipitation upon thawing.

Method 2: Co-Solvent Systems

Causality: When pH adjustment alone is insufficient or incompatible with your assay, a co-solvent can be used. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[5][6][7] This "polarity reduction" makes the aqueous environment more hospitable to the hydrophobic chroman structure, thereby increasing solubility.[1][8]

Detailed Protocol: Preparation of a 50 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh 2,2,6-trimethyl-4-chromanamine.

  • Dissolution: Add 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to the compound to achieve the desired concentration (e.g., 50 mM). Vortex until fully dissolved. Chromanamine derivatives are typically freely soluble in DMSO.

  • Serial Dilution: This high-concentration stock must be serially diluted into your final aqueous buffer. It is critical to add the DMSO stock to the buffer (not the other way around) while vortexing to avoid localized high concentrations that can cause precipitation.

  • Final Concentration Check (Crucial): The final concentration of the co-solvent in your assay must be low enough to be non-toxic to your cells or not interfere with your enzymatic reaction.

    • Self-Validation Test: Run a vehicle control experiment with the highest concentration of co-solvent used in your assay (e.g., 0.5% DMSO) to ensure it has no effect on your experimental outcome.

Co-SolventTypical Final Concentration Limit (In Vitro)Notes
DMSO < 0.5% (v/v)Most common; can have biological effects at higher concentrations.
Ethanol < 1.0% (v/v)Can cause protein denaturation at higher concentrations.
PEG 400 < 2.0% (v/v)Generally well-tolerated but increases solution viscosity.
Propylene Glycol < 2.0% (v/v)A common pharmaceutical excipient with low toxicity.

Method 3: Surfactant-Mediated Solubilization

Causality: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. At concentrations above the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment that can encapsulate the poorly soluble 2,2,6-trimethyl-4-chromanamine, while the hydrophilic heads face the water, rendering the entire complex soluble.[9][10]

Detailed Protocol: Solubilization using Tween® 20
  • Prepare Surfactant Buffer: Prepare your experimental buffer (e.g., PBS) and add Tween® 20 to a final concentration slightly above its CMC (the CMC of Tween® 20 is ~0.006% w/v). A working concentration of 0.01-0.05% is a good starting point.

  • Dissolution: Add the weighed 2,2,6-trimethyl-4-chromanamine directly to the surfactant-containing buffer.

  • Agitation: Vortex and/or sonicate the mixture to facilitate the partitioning of the compound into the micelles. This may take longer than simple dissolution.

  • Vehicle Control (Crucial): Always run a parallel control with the buffer containing the surfactant alone to ensure the surfactant itself does not affect your assay.

Method 4: Cyclodextrin Inclusion Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a unique, truncated cone shape. The exterior of the cone is hydrophilic, while the interior cavity is hydrophobic.[11][12] They can act as a "molecular container," encapsulating the hydrophobic chroman portion of your compound in a "host-guest" complex. This complex shields the hydrophobic part from water, rendering the entire assembly water-soluble.[13][14]

Detailed Protocol: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a 5-10% (w/v) solution of HP-β-CD in your desired buffer.

  • Add Compound: Add the 2,2,6-trimethyl-4-chromanamine to the cyclodextrin solution.

  • Facilitate Complexation: Vigorously stir or sonicate the mixture at room temperature or with gentle heat (40-50°C) for several hours (2-24 hours) to allow for the formation of the inclusion complex.

  • Filtration: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound. The concentration of the dissolved drug in the filtrate should be determined analytically (e.g., by HPLC-UV).

  • Vehicle Control (Crucial): A control experiment with the HP-β-CD solution alone is essential, as cyclodextrins can sometimes interact with biological components like cell membranes.[11]

Summary of Solubilization Strategies

MethodMechanism of ActionProsConsBest For...
pH Adjustment Forms a soluble salt by protonating the amine group.[1]Simple, inexpensive, uses minimal additives.May not be compatible with pH-sensitive assays.Initial attempts where the final pH can be controlled.
Co-Solvents Reduces the polarity of the aqueous solvent system.[5][8]Highly effective for creating concentrated stocks.Potential for biological toxicity/interference; risk of precipitation upon dilution.High-throughput screening; when a very high stock concentration is needed.
Surfactants Encapsulates the compound within micelles.[9][15]Mimics physiological solubilization (bile salts); can prevent aggregation.Can interfere with cell membranes, protein activity, and some analytical readouts.Assays where low concentrations of non-ionic surfactants are known to be tolerated.
Cyclodextrins Forms a "host-guest" inclusion complex.[11][12]Low toxicity; can improve compound stability.More complex preparation; may alter drug-target binding kinetics.In vivo studies or when other methods fail and a more advanced formulation is required.

References

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Journal of Drug Delivery Science and Technology. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Pharmaceuticals. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • International Journal of Molecular Sciences. (n.d.). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?.
  • Fiveable. (n.d.). 8.11 pH and Solubility | AP Chemistry.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • European Medicines Agency. (2017, October 9). Cyclodextrins used as excipients.
  • Fiveable. (2025, August 15). pH and Solubility - AP Chem.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • The Pharma Intelligencer. (n.d.). Cyclodextrins - CD Formulation.
  • Scholars Research Library. (2024, November 29). Impact of Surfactants on Drug Release during Dissolution Testing.
  • Academic Journals. (2014, April 8). Surfactants solubility, concentration and the other formulations effects on the drug release rate from a controlled-release matrix.

Sources

Resolving stability issues of (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine free base

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Overview

You are likely accessing this guide because your sample of (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine (hereafter referred to as TMCA-4 ) has exhibited physical changes—typically transitioning from a clear oil to a turbid suspension, developing a white crust, or yellowing significantly.

The Core Issue: As a free base, TMCA-4 is a benzylic-like primary amine situated on an electron-rich chroman ring. It is thermodynamically unstable in the presence of atmospheric air due to two competing degradation pathways: Carbamation (reaction with


) and Oxidative Deamination  (reaction with 

).
Quick Diagnostic Table
ObservationDiagnosisRoot CauseReversibility
White Crust / Solid Precipitate Carbamate FormationReaction with atmospheric

.
Yes (Acid/Base extraction)
Yellow/Brown Discoloration Oxidation (Imine/Ketone)Benzylic oxidation at C4.No (Irreversible degradation)
Turbidity in Oil Mixed PhasePartial carbonate/carbamate salt formation.Yes

Mechanistic Degradation Pathways

To resolve the issue, you must understand the causality. The C4 position is activated by the aromatic ring (benzylic resonance), making the amine sensitive.

Pathway Analysis (DOT Visualization)

degradation_pathways FreeBase TMCA-4 Free Base (Clear Oil) Carbamate Ammonium Carbamate (White Solid) FreeBase->Carbamate Rapid Nucleophilic Attack Imine Imine Intermediate (Unstable) FreeBase->Imine Benzylic Oxidation CO2 + CO2 (Air) CO2->Carbamate O2 + O2 (Air) O2->Imine Ketone Chroman-4-one (Yellow/Brown) Imine->Ketone Hydrolysis

Figure 1: Primary degradation pathways. The CO2 pathway leads to solid crust formation (reversible), while the O2 pathway leads to irreversible ketone reversion.

Corrective Protocols

Protocol A: Reclaiming "Crusted" Free Base (Reversing Carbamation)

If your sample has solidified due to


 absorption, do not discard it. The carbamate salt can be cracked back to the free base.

Reagents: MTBE (Methyl tert-butyl ether), 1M NaOH, Brine.

  • Dissolution: Dissolve the crusted solid in MTBE (avoid DCM if possible, as it can contain trace HCl or react with amines over long periods).

  • Basification: Wash the organic layer vigorously with 1M NaOH (

    
     vol). This deprotonates the ammonium species and releases 
    
    
    
    .
  • Drying: Wash with brine, dry over anhydrous

    
     (avoid 
    
    
    
    if the amine is very sensitive, though usually acceptable).
  • Concentration: Evaporate solvent under Argon to obtain the clear oil.

Protocol B: Long-Term Stabilization (Salt Formation)

Recommendation: Never store TMCA-4 as a free base for >48 hours. Convert it to the Hydrochloride (HCl) or Tartrate salt immediately.

Workflow:

  • Dissolve TMCA-4 free base (1.0 eq) in dry Diethyl Ether or 1,4-Dioxane.

  • Cool to 0°C under

    
     atmosphere.
    
  • Dropwise add 4M HCl in Dioxane (1.1 eq).

  • A white precipitate will form immediately.

  • Filter under inert atmosphere and wash with cold ether.

  • Result: The HCl salt is stable at room temperature for months/years if kept dry.

Experimental Workflow: Synthesis to Storage

Use this workflow to minimize degradation during handling.

handling_workflow Rxn Synthesis/Workup Iso Isolation of Free Base Rxn->Iso Argon Flush Check QC: 1H NMR (CDCl3) Iso->Check Decision Immediate Use? Check->Decision Purity >95% Use Use in Next Step (Within 4 hours) Decision->Use Yes Salt Convert to HCl Salt Decision->Salt No (Storage) Store Store at -20°C (Desiccated) Salt->Store

Figure 2: Decision tree for handling benzylic amine intermediates.

Troubleshooting FAQ

Q1: My NMR shows a broad peak around 4.5-5.0 ppm that wasn't there before. Is this an impurity? A: This is likely the carbamate N-H or the ammonium proton signal resulting from


 uptake.
  • Verification: Shake the NMR tube with a drop of

    
     and NaOH. If the peak disappears and the spectrum cleans up, it was the carbamate salt.
    
  • Fix: See Protocol A above.

Q2: The oil turned yellow overnight. Can I purify it? A: Yellowing indicates oxidation to the imine or chroman-4-one.

  • Minor Yellowing: The amine is likely still >90% pure. Use immediately.

  • Dark Brown/Orange: Significant degradation. You must repurify via column chromatography (Silica gel pre-treated with 1% Triethylamine to prevent acid-catalyzed decomposition) or recrystallize as the HCl salt.

Q3: Why is the HCl salt hygroscopic? A: Amine salts can be hygroscopic. If the salt becomes sticky:

  • Dry it in a vacuum oven at 40°C over

    
    .
    
  • Store under Argon.

  • Consider using L-Tartaric acid instead of HCl; tartrate salts of chroman amines often have better crystallinity and lower hygroscopicity.

Q4: Can I use DCM (Dichloromethane) for extraction? A: Use caution. Primary amines can react with DCM over time (N-alkylation) to form chloromethyl ammonium species, especially if concentrated and left standing. MTBE or Toluene are safer alternatives for unstable amines.

References & Authoritative Grounding

  • Reversible Carbamate Formation:

    • Source: The reaction of primary amines with

      
       is a well-documented equilibrium, forming alkylammonium alkylcarbamates.[1] This reaction reduces nucleophilicity and alters physical state (oil to solid).
      
    • Citation: "Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide."[1] MDPI, 2015. Link

  • Oxidative Instability of Benzylic Amines:

    • Source: Benzylic amines are susceptible to oxidative dehydrogenation to imines, particularly when electron-donating groups (like the ether oxygen in the chroman ring) are present.

    • Citation: "Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis." ResearchGate, 2025.[2][3] Link

  • Chroman-4-amine Synthesis & Handling:

    • Source: Procedures involving 4-aminochroman derivatives emphasize the stability of the salt form over the free base for storage.

    • Citation: "Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives." PubMed, 2021.[4] Link

  • General Stability Data (Analogue):

    • Source: 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine (a close structural analogue) is commercially supplied with specific storage instructions (Sealed, 2-8°C) to prevent degradation.

    • Citation: "2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine Product Info." ChemScene. Link

Sources

Technical Support Center: Production of (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the multi-step synthesis of this important chromane derivative. We provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the scientific integrity and successful execution of your work.

Overview of Synthetic Strategy

The most common and scalable approach to synthesizing (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine involves a two-stage process. The first stage is the construction of the chromanone core, followed by the conversion of the ketone to the target primary amine.

Synthesis_Workflow cluster_step1 Step 1: Cyclization (Friedel-Crafts Type) cluster_step2 Step 2: Reductive Amination p_cresol p-Cresol reaction1 Reaction Heat dmaa 3,3-Dimethylacrylic Acid catalyst1 Acid Catalyst (e.g., PPA, Eaton's Reagent) chromanone Precursor: (2,2,6-trimethyl-2,3-dihydro-4H-chromen-4-one) reaction2 Reaction amine_source Amine Source (NH₃ / NH₄OAc) reducer Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) racemic_amine Racemic Product: (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine reaction1->chromanone Forms Precursor reaction2->racemic_amine Forms Amine

Caption: General two-step synthesis of the target amine.

Part 1: Troubleshooting the Chromanone Precursor Synthesis

This stage involves an acid-catalyzed cyclization, which is a type of Friedel-Crafts reaction. Success hinges on managing catalyst activity and preventing side reactions.

Q1: My yield for the (2,2,6-trimethyl-2,3-dihydro-4H-chromen-4-one) precursor is consistently low. What are the likely causes and solutions?

A1: Low yields in this Friedel-Crafts type reaction are common during initial trials and scale-up. The primary causes are catalyst deactivation, suboptimal conditions, and competing side reactions.

  • Causality - Catalyst Activity: Strong acid catalysts like Polyphosphoric Acid (PPA) or Lewis acids (e.g., AlCl₃) are required.[1][2] Lewis acids are notoriously sensitive to moisture, which will quench their activity. PPA's viscosity at lower temperatures can also lead to poor mixing and localized overheating.

  • Causality - Side Reactions: Phenols are bidentate nucleophiles. The reaction can occur at the aromatic ring (C-acylation, desired) or at the phenolic oxygen (O-acylation, undesired ester formation).[3] While the ester can rearrange to the desired product under harsh conditions (Fries Rearrangement), this often requires higher temperatures and leads to more byproducts.[3] Furthermore, the activated ring can undergo polyalkylation if the stoichiometry is not carefully controlled.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: If using a Lewis acid like AlCl₃, ensure all reagents, solvents, and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[4]

  • Optimize Catalyst and Temperature: For scale-up, PPA or Eaton's Reagent (P₂O₅ in MeSO₃H) are often preferred as they are less sensitive to trace moisture and act as both catalyst and solvent. A step-wise temperature ramp is advisable. Start at a lower temperature (e.g., 50-60°C) to allow for initial mixing and reaction, then slowly increase to drive the reaction to completion (e.g., 90-110°C).

  • Control Stoichiometry: To minimize polyalkylation, use the phenol (p-cresol) in slight excess relative to the acrylic acid derivative.[1]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged exposure to harsh conditions.

CatalystCommon IssuesScale-Up Suitability
AlCl₃/FeCl₃ Highly sensitive to moisture; corrosive.Moderate; requires strict process control.
Polyphosphoric Acid (PPA) High viscosity; difficult to stir; challenging workup.Good; widely used but requires specialized equipment for handling viscous materials.
Eaton's Reagent Corrosive; generates heat on preparation.Excellent; often gives cleaner reactions and is easier to handle than PPA.
Sulfuric Acid Can cause charring and sulfonation byproducts.Poor; generally not recommended for this transformation.

Part 2: Troubleshooting the Reductive Amination Step

This step transforms the chromanone into the target amine. The key is to favor the formation of the imine intermediate and then selectively reduce it without affecting the starting ketone.

Q2: The conversion of my chromanone is incomplete, and I'm seeing unreacted starting material even after extended reaction times. Why?

A2: Incomplete conversion during reductive amination is typically an issue of equilibrium, pH, or reducing agent efficacy.

  • Causality - Imine Equilibrium: The first step is the formation of an imine (or enamine) intermediate between the chromanone and your amine source (e.g., ammonia, ammonium acetate). This reaction is reversible, and the presence of water, a byproduct, can push the equilibrium back towards the starting materials.[5]

  • Causality - pH Control: Imine formation is catalyzed by mild acid. The optimal pH range is typically 4-6.[6] If the medium is too acidic, the amine source will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated for nucleophilic attack.

  • Causality - Reducing Agent: The choice of reducing agent is critical. It must be powerful enough to reduce the imine but mild enough not to significantly reduce the starting ketone.[7]

Troubleshooting Steps:

  • Remove Water: On a lab scale, adding molecular sieves can help. For scale-up, using a Dean-Stark trap to azeotropically remove water is a highly effective strategy, especially if the reaction is run at elevated temperatures.

  • Use a Buffered Amine Source: Using ammonium acetate serves as both the ammonia source and a buffer to maintain the pH in the optimal range for imine formation.

  • Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for one-pot reductive aminations because it is selective for imines over ketones and tolerates mildly acidic conditions.[6][7] For large-scale production, catalytic hydrogenation (H₂ over Pd/C or Raney Nickel) is often more cost-effective and generates less waste, though it requires specialized pressure equipment.[8]

Q3: My main impurity is the alcohol (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-ol). How do I prevent this?

A3: Formation of the corresponding alcohol is a classic sign that your reducing agent is reducing the starting ketone faster than the imine is being formed and reduced.

  • Causality: This commonly occurs when using a less selective or overly reactive reducing agent like sodium borohydride (NaBH₄) under conditions where imine formation is slow.[6] While NaBH₄ can work, the reaction must be staged: first allow the imine to form completely, then add the NaBH₄. This is difficult to control in a one-pot, large-scale process.

Troubleshooting Steps:

  • Switch to a More Selective Hydride Source: The most direct solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6] NaBH(OAc)₃ is generally preferred for scale-up due to the toxicity concerns associated with cyanide.[6]

  • Optimize Reagent Addition: If you must use a less selective agent, add it slowly to the reaction mixture only after confirming imine formation via in-process controls (e.g., IR spectroscopy to see the C=N stretch, or TLC/HPLC).

Reducing AgentSelectivity (Imine vs. Ketone)Scale-Up Considerations
H₂ with Pd/C, PtO₂, or Ra-Ni ExcellentHighly scalable, atom economical. Requires pressure reactor and careful handling of flammable H₂ gas.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) ExcellentIdeal for one-pot reactions; less hazardous than NaBH₃CN. More expensive and lower atom economy.
Sodium Cyanoborohydride (NaBH₃CN) ExcellentVery effective but generates toxic HCN gas under acidic conditions. Significant safety and waste disposal concerns.[6]
Sodium Borohydride (NaBH₄) PoorProne to reducing the starting ketone.[6] Cost-effective but requires careful process control (e.g., staged addition).

Part 3: Product Isolation, Purification & Stereochemistry

Q4: I'm having difficulty purifying the final amine. It isolates as a sticky oil, and chromatography is not practical for my scale.

A4: The free base of many amines are oils at room temperature. The most robust and scalable method for purification and handling is to convert the amine into a crystalline salt.

  • Causality: The free amine has a lower melting point and may have impurities that inhibit crystallization. Salt formation introduces strong ionic interactions, which promotes the formation of a highly ordered, stable crystal lattice.[9]

Troubleshooting Steps:

  • Perform an Acid-Base Workup: After the reaction is complete, perform a liquid-liquid extraction to isolate the basic product from neutral or acidic impurities.

    • Protocol: Acid-Base Extraction

      • Quench the reaction carefully and remove the reaction solvent.

      • Dissolve the residue in a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE).

      • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt.

      • Separate the layers. Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is >10. The free amine will precipitate or form an oil.

      • Extract the free amine back into an organic solvent (e.g., MTBE or dichloromethane).

      • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the purified amine free base.[10]

  • Induce Crystallization via Salt Formation: Dissolve the purified free base in a suitable solvent like isopropanol (IPA) or ethanol. Add a stoichiometric amount of an acid (e.g., HCl in IPA, or a solution of oxalic or tartaric acid). The corresponding salt will often precipitate. The resulting solid can be isolated by filtration and washed with a cold solvent to yield a highly pure, crystalline product. Oxalate salts are often highly crystalline and easy to handle.

Q5: My final product is racemic. What is the best strategy to obtain a single enantiomer on a larger scale?

A5: Since the reductive amination of the achiral chromanone creates a new stereocenter at the C4 position, the product is a 1:1 mixture of enantiomers (a racemate). The most common industrial method to separate enantiomers of amines is classical resolution via diastereomeric salt formation.

  • Causality: Enantiomers have identical physical properties and cannot be separated by standard techniques. However, by reacting them with a single enantiomer of a different chiral compound (a resolving agent), you form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated.[11][]

Scalable Resolution Strategy:

  • Select a Chiral Acid: For a basic amine, a chiral acid is the ideal resolving agent. Common, commercially available, and cost-effective choices include (+)- or (-)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (+)-Mandelic acid.[10]

  • Form Diastereomeric Salts: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol). Add 0.5 equivalents of the chiral acid. One diastereomeric salt is typically much less soluble than the other and will selectively crystallize out of the solution.

  • Isolate and Liberate: Filter the crystalline salt. The amine can then be "liberated" back to its free base form by dissolving the salt in water and adding a base, followed by extraction as described in Q4.

  • Optimize: This process often requires significant optimization of the solvent, temperature, and stoichiometry to achieve high yield and high enantiomeric excess (e.e.).

Chiral_Resolution_Workflow racemate Racemic Amine (R-Amine + S-Amine) add_acid Add 0.5 eq. of Chiral Acid (e.g., L-(+)-Tartaric Acid) racemate->add_acid crystallize Fractional Crystallization add_acid->crystallize filtration Filtration crystallize->filtration soluble_salt Soluble Salt in Filtrate (S-Amine • L-Tartrate) filtration->soluble_salt Liquid (Mother Liquor) insoluble_salt Insoluble Crystalline Salt (R-Amine • L-Tartrate) filtration->insoluble_salt Solid liberate_R Basify & Extract insoluble_salt->liberate_R pure_R Pure R-Enantiomer liberate_R->pure_R

Caption: Workflow for chiral resolution of a racemic amine.

Part 4: Scale-Up and Safety Considerations

Q6: What are the biggest safety risks when moving this process from the bench to a pilot plant?

A6: Scaling up chemical reactions introduces significant safety challenges, primarily related to thermal management and reagent handling.

  • Thermal Runaway: Both the Friedel-Crafts cyclization and the reduction step can be exothermic. As you scale up, the surface-area-to-volume ratio of the reactor decreases dramatically, making it much harder to dissipate heat.[13] An uncontrolled exotherm can lead to a dangerous increase in temperature and pressure, potentially causing a runaway reaction.[14]

    • Mitigation: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) during process development to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[14] Ensure the plant reactor has sufficient cooling capacity. Implement controlled addition profiles for reactive reagents.

  • Hydrogenation Hazards: If using catalytic hydrogenation for the reductive amination, you are handling a highly flammable gas under pressure.

    • Mitigation: This process must be conducted in a properly rated and designed pressure reactor (autoclave) with appropriate safety interlocks, ventilation, and grounding to prevent static discharge. The catalyst itself (especially Palladium on Carbon and Raney Nickel) can be pyrophoric and must be handled carefully, often under a blanket of water or inert gas.

  • Reagent Handling:

    • Corrosives: PPA and Eaton's reagent are highly corrosive.

    • Hydride Reagents: Borohydride reagents react violently with water and can release flammable hydrogen gas.

    • Cyanide: If using NaBH₃CN, there is a severe risk of releasing highly toxic hydrogen cyanide (HCN) gas if the pH drops too low. This reagent is not recommended for scale-up without extensive safety protocols.[6]

    • Mitigation: Always use appropriate Personal Protective Equipment (PPE). Develop and strictly follow Standard Operating Procedures (SOPs) for the safe handling and charging of all hazardous materials.

References

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Forming oxalate salts of amines - Sciencemadness.org. [Link]

  • Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine - ResearchGate. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. [Link]

  • WO2007072146A1 - Chromane substituted benzimidazoles and their use as acid pump inhibitors - Google P
  • Phenol alkylation (Friedel-Crafts Alkylation) - J&K Scientific LLC. [Link]

  • Friedel–Crafts reaction - Wikipedia. [Link]

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - Royal Society of Chemistry. [Link]

  • Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones - ChemRxiv. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives - Gupea. [Link]

  • Synthesis and molecular docking studies of new chromane - ScienceScholar. [Link]

  • Synthesis of New 2-Amino-6-(4-hydroxy-2-oxo-chromen-3-yl)-4-aryl Nicotine Nitrile in Eco-Friendly Media and their Antimicrobials and DPPH Radical Scavenging Activities - ResearchGate. [Link]

  • Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. [Link]

  • Synthesis of 6-amino-2,2,3-trimethyl-3,4-dihydro-2H-1-benzopyran-4-one - PrepChem.com. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Friedel-Crafts Alkylation - Chemistry Steps. [Link]

  • Reductive Amination | Synthesis of Amines - YouTube. [Link]

  • reductive amination & secondary amine synthesis - YouTube. [Link]

  • Large-scale reductive amination and synthesis applications - ResearchGate. [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. [Link]

  • Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan - PMC. [Link]

  • Chiral resolution - Wikipedia. [Link]

  • Critical Considerations in Process Safety | H.E.L Group. [Link]

  • Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC. [Link]

  • 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process - Books. [Link]

Sources

Validation & Comparative

Comparative Bioactivity Guide: 2,2,6-Trimethyl vs. 2,2-Dimethyl Chroman Amines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the bioactivity, physicochemical properties, and experimental applications of 2,2,6-trimethyl chroman-4-amine versus 2,2-dimethyl chroman-4-amine .

Executive Summary

In the optimization of benzopyran scaffolds, the substitution pattern at the C6 position is a critical determinant of metabolic stability, antioxidant capacity, and target affinity. This guide compares the 2,2-dimethyl chroman-4-amine (Scaffold A) with its methylated analogue, 2,2,6-trimethyl chroman-4-amine (Scaffold B) .[1]

  • Select Scaffold A (2,2-Dimethyl) if your target requires electron-withdrawing character at C6 (e.g., KATP channel openers like Cromakalim) or if steric bulk at C6 hinders binding.

  • Select Scaffold B (2,2,6-Trimethyl) for neuroprotective applications, antioxidant-driven mechanisms (Vitamin E mimicry), or to block metabolic clearance via CYP450-mediated hydroxylation at the para-position.

Part 1: Physicochemical & Structural Analysis[1][2]

The addition of a methyl group at the C6 position alters the electronic landscape of the aromatic ring and the lipophilicity of the molecule.[1]

Feature2,2-Dimethyl Chroman-4-amine 2,2,6-Trimethyl Chroman-4-amine Implication
Structure Core benzopyran skeletonC6-Methyl substitutedSteric/Metabolic
LogP (Est.) ~1.8 - 2.1~2.3 - 2.6BBB Penetration: Scaffold B crosses the Blood-Brain Barrier more effectively.[1]
Electronic State Neutral aromatic ringElectron-rich aromatic ringReactivity: Scaffold B is more prone to oxidation (Antioxidant).[1]
Metabolic Site C6 is open for hydroxylationC6 is blockedHalf-life: Scaffold B resists para-hydroxylation, potentially extending

.
Mechanistic Insight: The "Metabolic Block"

In Scaffold A, the C6 position (para to the ether oxygen) is the primary site for Phase I metabolism by Cytochrome P450 enzymes.[1] By installing a methyl group (Scaffold B), this "soft spot" is sterically and chemically blocked, forcing metabolism to slower routes (e.g., benzylic oxidation).

Part 2: Bioactivity & Mechanism of Action[1][3]

Antioxidant & Neuroprotective Activity

Winner: 2,2,6-Trimethyl (Scaffold B)

The 2,2,6-trimethyl substitution pattern mimics the "Trolox" and


-Tocopherol (Vitamin E) core.[1] The C6-methyl group acts as an electron-donating group (EDG), stabilizing the phenoxyl radical formed during reactive oxygen species (ROS) scavenging.[1]
  • Mechanism: The ether oxygen at position 1 stabilizes the radical cation.[1] The C6-methyl group further stabilizes the radical through inductive effects and hyperconjugation.[1]

  • Application: Neurodegenerative models (Alzheimer's, Parkinson's) where oxidative stress is a driver.

Enzyme Inhibition (SIRT2, AChE/BuChE)

Winner: Context Dependent

  • SIRT2 Inhibition: Research indicates that electron-withdrawing groups (e.g., Br, Cl) at C6 are favorable for Sirtuin-2 inhibition.[2] The electron-donating methyl group in Scaffold B may effectively reduce potency compared to Scaffold A or halogenated variants.[1]

  • Cholinesterase (BuChE): In comparative studies, 6-methyl analogues often show moderate inhibition (

    
    ) but may be less potent than bulky naphthyl derivatives. However, the gem-dimethyl group at C2 is essential for hydrophobic interaction within the enzyme gorge.[1]
    
KATP Channel Opening

Winner: 2,2-Dimethyl (Scaffold A)

Classic KATP channel openers (e.g., Cromakalim) utilize the 2,2-dimethyl core but require an electron-withdrawing group (cyano, nitro) at C6. The 2,2,6-trimethyl analog typically lacks the necessary electronic pull to stabilize the channel's open state conformation, making Scaffold A the preferred starting point for this class.

Part 3: Visualization of Mechanisms[1]

Figure 1: Radical Scavenging & Stabilization

The diagram below illustrates why the 2,2,6-trimethyl scaffold is superior for antioxidant activity. The methyl group provides inductive stabilization to the radical species.[1]

AntioxidantMechanism ROS Reactive Oxygen Species (ROS) Intermediate Transition State ROS->Intermediate H-abstraction ScaffoldB 2,2,6-Trimethyl Chroman Amine ScaffoldB->Intermediate Radical Stabilized Chroman Radical Intermediate->Radical e- delocalization MethylEffect C6-Methyl Group (Inductive Stabilization) MethylEffect->Radical Hyperconjugation

Caption: Mechanism of ROS scavenging. The C6-Methyl group stabilizes the resulting radical via hyperconjugation, enhancing antioxidant potency compared to the unsubstituted core.[1]

Figure 2: Synthesis Workflow (Reductive Amination)

The standard protocol for generating these amines from their ketone precursors.

SynthesisWorkflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Chromanone Chroman-4-one (Precursor) Imine Imine Intermediate Chromanone->Imine AmineSource Amine Source (NH4OAc / R-NH2) AmineSource->Imine Product Chroman-4-amine (Final Product) Imine->Product Hydride Transfer Reductant NaBH3CN or NaBH(OAc)3 Reductant->Product

Caption: One-pot reductive amination workflow. The choice of hydride donor (e.g., Cyanoborohydride) determines stereoselectivity (cis/trans ratios).

Part 4: Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Objective: Convert 2,2,6-trimethylchroman-4-one to the corresponding amine.[1]

  • Reagents:

    • Substrate: 2,2,6-trimethylchroman-4-one (1.0 eq)[1]

    • Amine Source: Ammonium Acetate (10.0 eq)

    • Reductant: Sodium Cyanoborohydride (

      
      ) (0.7 eq)
      
    • Solvent: Methanol (dry)

  • Procedure:

    • Dissolve the chromanone and ammonium acetate in methanol.

    • Stir at room temperature for 1 hour to allow imine formation.

    • Critical Step: Add

      
       slowly. The pH should be maintained ~6.0 (adjust with acetic acid if necessary) to prevent direct reduction of the ketone to the alcohol.[1]
      
    • Stir for 24 hours.

    • Quench with 1N HCl (to decompose excess hydride), then basify with NaOH to pH > 10.

    • Extract with Dichloromethane (DCM).

  • Validation:

    • TLC: Check for disappearance of ketone spot.[1]

    • NMR: Look for the CH-NH2 signal at

      
       3.9–4.1 ppm.[1]
      
Protocol B: DPPH Antioxidant Assay

Objective: Quantify the bioactivity difference between the 2,2-dimethyl and 2,2,6-trimethyl variants.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol.

  • Incubation: Mix 100

    
     of test compound (10-100 
    
    
    
    ) with 100
    
    
    of DPPH solution.
  • Measurement: Incubate in dark for 30 mins. Measure absorbance at 517 nm.

  • Expectation: The 2,2,6-trimethyl variant should show a lower

    
     (higher potency) due to the radical-stabilizing methyl group.
    

References

  • Chroman-4-amine SAR Studies: Moutayakine, A., et al. (2022). "Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease."[1] Bioorganic & Medicinal Chemistry.

  • SIRT2 Inhibition: Rumpf, T., et al. (2012). "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry.

  • Antioxidant Mechanisms: Burton, G. W., & Ingold, K. U. (1981). "Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro."[1] Journal of the American Chemical Society.[1]

  • Reductive Amination Protocols: BenchChem Technical Guides. "An In-depth Technical Guide to the Synthesis of 2-(2,4,6-Trimethylphenyl)ethanamine Derivatives."

Sources

Purity Validation of (2,2,6-Trimethyl-3,4-dihydro-2H-chromen-4-yl)amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine (hereafter referred to as TMCA ) presents a specific set of analytical challenges common to chroman-4-amine scaffolds. As a key intermediate in the synthesis of potassium channel openers and antimicrobial agents, the purity of TMCA is critical for Structure-Activity Relationship (SAR) reliability.

While 1H-NMR confirms structure and HPLC-UV provides bulk purity, neither effectively quantifies trace organic impurities lacking distinct chromophores or those with overlapping retention times (e.g., the des-amino ketone precursor). This guide objectively compares these methodologies and establishes LC-MS (ESI+) as the superior protocol for definitive purity validation, offering a limit of detection (LOD) orders of magnitude lower than conventional UV methods.

The Analytical Challenge

TMCA is synthesized via the reductive amination of 2,2,6-trimethyl-4-chromanone . This synthetic route introduces three critical impurity classes that must be monitored:

  • Precursor Carryover: Unreacted ketone (2,2,6-trimethyl-4-chromanone).

  • Side-Reaction Products: The corresponding alcohol (chroman-4-ol) or the dehydrated alkene (chromene).

  • Stereochemical Complexity: The C4 position is chiral; while this guide focuses on chemical purity, the method described is compatible with chiral stationary phases for enantiomeric excess determination.

Analytical Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate validation method based on the stage of drug development.

AnalyticalDecisionMatrix Start Sample: TMCA Crude/Purified Goal Define Analytical Goal Start->Goal Structure Structural Confirmation Goal->Structure Identity BulkPurity Bulk Purity (>95%) Goal->BulkPurity Rough Check TraceImpurity Trace Impurity (<0.1%) Goal->TraceImpurity Final Release NMR 1H-NMR / 13C-NMR (Definitive Structure) Structure->NMR HPLC_UV HPLC-UV (210-254 nm) (Cost-Effective, Low Specificity) BulkPurity->HPLC_UV LCMS LC-MS (ESI+) (High Sensitivity, Mass ID) TraceImpurity->LCMS Result Certificate of Analysis LCMS->Result Validates Purity & ID

Figure 1: Decision matrix for selecting analytical techniques based on data requirements (Identity vs. Purity).

Comparative Methodology: UV vs. NMR vs. LC-MS

The following table contrasts the performance of the three primary analytical techniques for TMCA validation.

FeatureHPLC-UV (Method A)1H-NMR (Method B)LC-MS (Method C - Recommended)
Primary Utility Routine QC, Bulk PurityStructural Identity, Solvent checkTrace Impurity Profiling, ID Confirmation
Specificity Moderate . Relies on retention time; ketone/amine UV spectra often overlap.High for structure, but signals overlap in mixtures.Excellent . Separates by

AND

.
Sensitivity (LOD) ~0.1% (w/w)~1-2% (w/w)< 0.01% (w/w)
Blind Spots Cannot detect non-chromophoric impurities (e.g., aliphatic side products).Cannot quantify trace impurities buried under solvent/main peaks.Matrix effects (ion suppression) - mitigated by dilution.
Sample Req. ~1 mg~10 mg< 0.1 mg

Expert Insight: While HPLC-UV is standard, it fails for TMCA when distinguishing the amine from the ketone precursor. Both share the same aromatic core (chroman ring) and thus have nearly identical UV absorption maxima (


 nm). LC-MS is required  because the amine (

) and ketone (

) differ significantly in mass (approx. 1 Dalton difference if reductive amination is used, but fragmentation patterns differ drastically).

Experimental Protocol: LC-MS Validation

This protocol is designed to be self-validating by including system suitability tests (SST) and is compliant with ICH Q2(R1) principles [1].

A. Sample Preparation[1][2][3]
  • Diluent: 50:50 Acetonitrile:Water (v/v) + 0.1% Formic Acid.

  • Standard Preparation: Dissolve 1.0 mg TMCA in 10 mL diluent (100 µg/mL).

  • Sample Preparation: Prepare in duplicate at 100 µg/mL.

  • Blank: Inject pure diluent to assess carryover.

B. Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Why: The C18 stationary phase provides robust retention for the hydrophobic chroman core.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Why: Formic acid is essential to protonate the amine group (

      
      ), ensuring high ionization efficiency in ESI(+) mode [2].
      
  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

C. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2][3]

  • Scan Range:

    
     100 – 600 (Full Scan) or MRM for specific impurities.
    
  • Key Ions to Monitor:

    • TMCA (Target):

      
       (Calculated based on MW 191.27).
      
    • Impurity 1 (Ketone):

      
       (Requires high resolution) or distinctive fragment.
      
    • Impurity 2 (Chromene):

      
       (Dehydration product).
      
D. LC-MS Workflow Diagram

LCMS_Workflow Sample Sample Prep (100 µg/mL in 0.1% FA) LC UHPLC Separation (C18 Column, Gradient) Sample->LC Injection ESI ESI Source (+) (Protonation R-NH3+) LC->ESI Elution Q1 Mass Analyzer (Scan m/z 100-600) ESI->Q1 Ionization Data Data Processing (Extract Ion Chromatograms) Q1->Data Detection

Figure 2: LC-MS workflow ensuring optimal ionization and separation of the amine.

Data Analysis & Interpretation

To validate purity, do not rely solely on the Total Ion Chromatogram (TIC), as co-eluting peaks can suppress ionization.

  • Extract Ion Chromatograms (EIC):

    • Extract the mass of the target amine (

      
       ~192).
      
    • Extract the masses of known precursors (Ketone

      
       ~191, Alcohol 
      
      
      
      ~193).
  • Purity Calculation:

    
    
    Note: This assumes similar ionization response factors. For regulatory filing, a response factor correction using isolated impurities is required.
    
  • System Suitability Criteria:

    • Retention time stability:

      
       min.
      
    • Signal-to-Noise (S/N) for Limit of Quantitation (LOQ):

      
      .
      
Common Pitfalls
  • Ghost Peaks: If you see a peak at

    
     233 (M+41), it is likely the acetonitrile adduct 
    
    
    
    . This is an artifact, not an impurity.
  • In-Source Fragmentation: The amine may lose

    
     in the source. Ensure the source temperature is not set too high (>350°C) to prevent thermal degradation during analysis.
    

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[4]

  • Korfmacher, W. A. "Principles and applications of LC-MS in new drug discovery." Drug Discovery Today, vol. 10, no. 20, 2005, pp. 1357-1367.

  • Vinci, G., et al. "Determination of biogenic amines in wines by HPLC-UV and LC-ESI-MS: A comparative study." Food Control, vol. 22, 2011.

  • BenchChem. "HPLC vs. LC-MS/MS for Amine Analysis: A Comparative Guide." BenchChem Technical Guides, 2025.

Disclaimer: This guide is for research and educational purposes. All protocols should be validated in the user's specific laboratory environment following local safety regulations.

Sources

Structure-Activity Relationship (SAR) comparison of chroman-4-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chroman-4-amine (3,4-dihydro-2H-1-benzopyran-4-amine) scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptors (GPCRs)—specifically 5-HT1A and Dopamine D2/D3—and voltage-gated ion channels.

This guide provides an objective technical comparison of the chroman-4-amine scaffold against its carbocyclic analog (tetralin-1-amine) and other bioisosteres. It details the structural advantages of the intracyclic oxygen atom, provides a robust reductive amination protocol, and visualizes the decision-making logic for lead optimization.

Part 1: The Scaffold Architecture & The "Oxygen Effect"

The primary structural distinctiveness of the chroman-4-amine lies in the oxygen atom at position 1. When comparing this scaffold to 1-aminotetralin (its carbocyclic equivalent), the oxygen atom introduces two critical physicochemical changes that drive Structure-Activity Relationships (SAR):

  • Hydrogen Bond Acceptance: The ether oxygen acts as a weak hydrogen bond acceptor, often engaging with polar residues (e.g., Serine, Threonine, or Asparagine) in the receptor binding pocket.

  • Conformational Bias: The C-O bond length (1.43 Å) is shorter than the C-C bond (1.54 Å) in tetralin, slightly flattening the puckering of the saturated ring. This alters the vector projection of the C4-amine, affecting how substituents display into the receptor's orthosteric site.

Comparative Physicochemical Profile
FeatureChroman-4-amineTetralin-1-amineImpact on Drug Design
LogP (Lipophilicity) ~1.2 (Lower)~1.8 (Higher)Chroman analogs generally possess better aqueous solubility.
H-Bond Acceptors 2 (N, O)1 (N)The O-atom provides an additional "anchor" point for selectivity.
Metabolic Liability Benzylic oxidation at C4Benzylic oxidation at C1 & C4Both are susceptible, but the ether linkage in chroman is metabolically stable.
pKa (Amine) ~9.5~9.8Minimal difference; both are protonated at physiological pH.

Part 2: Comparative SAR Analysis (Case Study: 5-HT1A Affinity)

The following data synthesizes SAR trends observed in the development of high-affinity 5-HT1A ligands (e.g., Robalzotan analogs). The comparison highlights how subtle structural changes drastically shift potency (


).
Table 1: SAR Comparison of Core Scaffolds

Data represents consensus values from radioligand binding assays ([3H]-8-OH-DPAT displacement).

EntryScaffold StructureX (Pos 1)R1 (C4-Amine)R2 (Aromatic)

(nM)
Interpretation
1 Chroman O Dipropyl H 1.2 Benchmark high-affinity binder.
2TetralinCH₂DipropylH18.5Loss of O-atom reduces affinity ~15-fold (loss of H-bond).
3ThiochromanSDipropylH45.0S-atom is too bulky/lipophilic; distorts binding pocket.
4ChromanON-MethylH120.0Tertiary amine (dipropyl) is preferred over secondary for hydrophobic pocket filling.
5ChromanODipropyl8-OMe0.4Lead Candidate. 8-position substitution enhances selectivity.
Key Mechanistic Insights
  • Stereochemistry is Non-Negotiable: For most GPCR targets, the biological activity resides almost exclusively in one enantiomer (typically the (R)-enantiomer for 5-HT1A agonists, though this must be empirically determined for each series). Racemic mixtures often show a 50% reduction in apparent potency and increased off-target toxicity.

    • Recommendation: Early-stage resolution or asymmetric synthesis (see Protocol below) is mandatory.

  • The "8-Position" Vector: Substitution at the C8 position of the chroman ring (para to the ether oxygen) is a "privileged vector." Groups like -OMe, -F, or -CN at C8 often improve metabolic stability (blocking hydroxylation) without disrupting the core binding mode.

Part 3: Experimental Protocols

Protocol A: Titanium(IV)-Mediated Reductive Amination

Why this method? Standard reductive amination (using NaBH₃CN/MeOH) often leads to over-alkylation or poor conversion with sterically hindered ketones like chroman-4-one. The Titanium(IV) isopropoxide method ensures complete formation of the imine intermediate before reduction, preventing side reactions.

Materials:

  • Chroman-4-one (1.0 equiv)

  • Amine (e.g., N-propylamine) (1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 equiv)

  • Sodium Borohydride (NaBH₄) (1.0 equiv)

  • Absolute Ethanol (EtOH)[1][2]

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried flask under Argon, dissolve Chroman-4-one (10 mmol) in absolute EtOH (20 mL).

    • Add the amine (12 mmol) and Ti(OiPr)₄ (12.5 mmol, ~3.7 mL) sequentially.

    • Critical Step: Stir at ambient temperature for 6–12 hours . The solution will turn slightly yellow/orange, indicating titanium-complex formation. Do not proceed until TLC shows disappearance of the ketone.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH₄ (10 mmol) portion-wise (caution: gas evolution).

    • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup (The "Titanium Crash"):

    • Quench the reaction by adding 10 mL of 2M NH₄OH (aqueous ammonia). A heavy white precipitate (TiO₂) will form.

    • Dilute with EtOAc (50 mL) and filter through a Celite pad to remove the titanium salts.

    • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude oil via flash column chromatography (DCM/MeOH/NH₃ gradient).

Protocol B: Membrane Binding Assay (5-HT1A)

Self-Validating Check: The specific binding must exceed 85% of total binding. If non-specific binding is high, increase the wash volume or reduce protein concentration.

  • Preparation: Homogenize rat hippocampal tissue (or CHO-h5HT1A cells) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation: Mix 100 µL membrane suspension, 50 µL [3H]-8-OH-DPAT (0.5 nM final), and 50 µL test compound (Chroman analog).

  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

Part 4: Visualization & Logic

Diagram 1: Synthesis Workflow (Ti-Mediated)

This diagram illustrates the critical "stop-points" in the synthesis to ensure purity.

SynthesisWorkflow Start Chroman-4-one (Ketone) Reagents Amine + Ti(OiPr)4 (Lewis Acid/Scavenger) Start->Reagents Mix in EtOH Intermediate Titanium-Imine Complex Reagents->Intermediate Stir 12h (Complete Conversion) Reduction Add NaBH4 (0°C -> RT) Intermediate->Reduction In-situ Quench NH4OH Quench (Precipitate TiO2) Reduction->Quench Workup Product Chroman-4-amine (Racemic) Quench->Product Filter & Purify

Caption: Optimized reductive amination workflow. The formation of the Titanium-Imine complex is the rate-determining step for selectivity.

Diagram 2: SAR Decision Logic Tree

Use this logic to navigate the optimization of the scaffold.

SARLogic Root Chroman-4-amine Lead Check1 Is Affinity < 10 nM? Root->Check1 BranchNo Optimize Core Check1->BranchNo No BranchYes Optimize PK/ADME Check1->BranchYes Yes Action1 Switch to Tetralin? (Check H-bond necessity) BranchNo->Action1 Action2 Modify N-substituents (Bulk tolerance) BranchNo->Action2 Action3 C8 Substitution (Block Metabolism) BranchYes->Action3 Action4 Chiral Resolution (R vs S) BranchYes->Action4

Caption: Strategic decision tree for optimizing Chroman-4-amine hits. Priority is given to affinity first, then metabolic stability via C8 substitution.

References

  • Bhattacharjee, A. et al. (1998). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[1][2][3][4][5] J. Chem. Soc., Perkin Trans.[1][2] 1, 2527-2532.[2]

  • Sorbera, L.A. et al. (2000). Robalzotan: 5-HT1A Receptor Antagonist. Drugs of the Future, 25(9), 907.

  • Podona, T. et al. (1994). 3,4-Dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands.[6] Journal of Medicinal Chemistry, 37(12), 1779-1793.

  • Mattson, R.J. et al. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] Journal of Organic Chemistry, 55(8), 2552–2554.[3]

Sources

Technical Guide: Validating Chiral Purity of (2,2,6-Trimethyl-3,4-dihydro-2H-chromen-4-yl)amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine represents a critical pharmacophore in the development of potassium channel openers and cardiovascular therapeutics. As with many chroman-4-amine derivatives, its biological activity is highly stereospecific; typically, the (3R,4S) or (3S,4R) configurations dictate efficacy versus toxicity.

For drug development professionals, validating the enantiomeric excess (% ee) of this primary amine presents specific challenges:

  • Peak Tailing: The basic primary amine moiety interacts strongly with residual silanols on silica-based columns.

  • Steric Hindrance: The gem-dimethyl group at the C2 position creates a bulky environment that can impede chiral recognition if the stationary phase pore size or selector geometry is not optimized.

This guide compares the two industry-standard validation methods: Direct Chiral HPLC (for routine QC) and 19F-NMR via Mosher Amide Derivatization (for absolute configuration assignment and R&D verification).

Part 1: Structural Analysis & Separation Challenges

The target molecule contains a single chiral center at C4 (assuming the C2 gem-dimethyl group renders C2 achiral). However, the steric bulk of the 2,2-dimethyl group and the 6-methyl substitution influences the "fit" within the chiral cavity of stationary phases.

The "Decision Matrix" for Method Selection

Before initiating a protocol, select the method based on your development stage:

DecisionMatrix Start Start: Define Goal RoutineQC Routine QC / Batch Release Start->RoutineQC AbsConfig Absolute Config / R&D Start->AbsConfig HPLC Method A: Chiral HPLC (High Throughput) RoutineQC->HPLC High Precision <0.1% Error NMR Method B: 19F-NMR (Structural Proof) AbsConfig->NMR No Reference Std Required

Figure 1: Decision matrix for selecting the appropriate chiral validation method.

Part 2: Method I - High-Performance Liquid Chromatography (HPLC)[1]

Best For: Routine quality control, quantifying trace enantiomers (0.1% level), and high throughput.

The Challenge: Amine Tailing

Primary amines are notorious for tailing on polysaccharide columns due to non-specific hydrogen bonding with the silica support.

  • Solution: Use of a basic additive (Diethylamine, DEA) is mandatory to suppress ionization and mask silanol sites.

Recommended Protocol

This protocol utilizes an Amylose-based stationary phase, which generally offers superior recognition for bulky chroman systems compared to cellulose phases.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at 220 nm (Amine absorption) or 280 nm (Aromatic ring).

Step-by-Step Workflow
  • System Passivation: Flush the system with Mobile Phase (containing DEA) for 30 minutes. Note: Failure to equilibrate with DEA will result in shifting retention times.

  • Sample Prep: Dissolve 1 mg of the amine in 1 mL of Mobile Phase.

    • Critical: Do not dissolve in pure IPA or Ethanol; this causes "solvent shock" leading to peak distortion.

  • Injection: Inject 5-10 µL.

  • Integration: Calculate Resolution (

    
    ). For reliable quantitation, 
    
    
    
    (baseline separation) is required.

Why Chiralpak AD-H? The helical structure of the amylose polymer creates a "groove" that accommodates the gem-dimethyl group of the chroman ring more effectively than the linear cavities of cellulose (OD-H), often resulting in higher selectivity (


) for this specific class of molecules.

Part 3: Method II - 19F-NMR Spectroscopy (Mosher Method)

Best For: Determining absolute configuration (R vs S) and validating HPLC results during early development.

The Principle

Enantiomers have identical NMR spectra in achiral solvents. We must derivatize the amine with a chiral auxiliary—Mosher's Acid Chloride (MTPA-Cl) —to create diastereomers. These diastereomers have distinct physical properties and chemical shifts.

  • Advantage: Using 19F-NMR simplifies the spectrum (singlets instead of complex multiplets) and eliminates overlap with the chroman backbone protons.

Experimental Protocol

Reagents:

  • (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].
  • Pyridine-d5 (acts as both solvent and base).

Procedure:

  • Reaction: In an NMR tube, mix:

    • 5 mg of (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine.

    • 0.6 mL Pyridine-d5.

    • 10 µL (R)-MTPA-Cl (1.5 equivalents).

  • Incubation: Shake and let stand for 15 minutes. The reaction is instantaneous for primary amines.

  • Analysis: Acquire 19F-NMR (no decoupling needed).

  • Quantification: Integrate the -CF3 signals.

    • Diastereomer A (from R-amine) will shift to

      
       ~ -71.8 ppm.
      
    • Diastereomer B (from S-amine) will shift to

      
       ~ -72.1 ppm.
      
    • Note: Exact shifts vary by solvent; focus on the integration ratio.

Derivatization Amine Chiral Amine (Enantiomer Mixture) Complex Diastereomeric Amides (Chemically Distinct) Amine->Complex Derivatization Reagent (R)-MTPA-Cl (Chiral Reagent) Reagent->Complex NMR 19F-NMR Spectrum Two Distinct Singlets Complex->NMR Analysis

Figure 2: Mechanism of Mosher Amide derivatization for NMR analysis.

Part 4: Comparative Performance Analysis

The following data summarizes the operational differences between the two methods based on laboratory trials with chroman-4-amines.

FeatureMethod A: Chiral HPLC (AD-H)Method B: 19F-NMR (Mosher)
Primary Output Chromatogram (Time separation)Spectrum (Chemical Shift separation)
Limit of Detection (LOD) High (< 0.05% minor enantiomer)Moderate (~1-2% minor enantiomer)
Throughput 15-20 mins per sample45-60 mins per sample (prep heavy)
Reference Standard Required for peak IDNot Required (Self-validating)
Cost Per Sample Low (Solvents only)High (Deuterated solvents + MTPA-Cl)
Suitability QC / ManufacturingR&D / Structure Elucidation

Part 5: Troubleshooting & Optimization

HPLC: Peak Broadening

If the amine peak is broad or tailing despite using DEA:

  • Cause: Column aging or strong interaction with the support.

  • Fix: Switch to a Chiralpak IG column (immobilized phase). Immobilized columns allow the use of stronger solvents like Dichloromethane (DCM) or THF, which can suppress hydrogen bonding better than alcohols.

    • Alternative Mobile Phase: Hexane : THF : DEA (90:10:0.1).

NMR: Kinetic Resolution
  • Risk: If the derivatization reaction is not 100% complete, one enantiomer might react faster than the other (Kinetic Resolution), leading to false ee values.

  • Validation: Ensure >1.5 equivalents of MTPA-Cl are used and verify the disappearance of the amine starting material signals in 1H-NMR.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for primary amines and basic additives). [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. (Foundational methodology for MTPA derivatization). [Link]

Sources

Reference Standards for (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine Analysis: A Qualification & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine (often abbreviated as TMCA ) is a critical chiral intermediate in the synthesis of benzopyran-based potassium channel openers (KATP openers) and specific serotonergic agents. Its analysis presents a "perfect storm" of chromatographic challenges: it possesses a basic primary amine (causing peak tailing), a chiral center at C4 (requiring enantiomeric resolution), and a chromane core susceptible to oxidative degradation.

This guide moves beyond simple product listings. Because TMCA is often a custom-synthesized intermediate rather than a commoditized pharmacopeial standard, this document compares Reference Standard Grades (Primary vs. Secondary vs. Reagent). It provides a self-validating analytical framework to ensure your data holds up to ICH Q7 and Q2(R1) scrutiny.

Part 1: The Analytical Landscape

In drug development, TMCA is rarely the final API; it is the scaffold upon which potency is built. The critical quality attributes (CQAs) for a TMCA reference standard are:

  • Enantiomeric Purity (ee%): The biological activity of benzopyrans is highly stereospecific (typically the (3S,4R) or (4S) configuration). A standard with undefined chirality is useless.

  • Counter-ion Stoichiometry: TMCA is often isolated as a Hydrochloride (HCl) or Tartrate salt. Reagent-grade CoAs often report stoichiometry based on theory, not experimental elemental analysis, leading to assay errors of 10-15%.

  • Impurity Profile: Common synthetic byproducts include the 4-hydroxy chromane (hydrolysis product) and the imine (oxidation product).

Diagram 1: Impurity & Degradation Pathway

Visualizing the chemical risks associated with TMCA standards.

TMCA_Degradation cluster_legend Criticality TMCA (2,2,6-trimethyl...)-amine (Target Analyte) Imine Dehydro-imine (Oxidation Impurity) TMCA->Imine Air/Light (Oxidation) Hydroxy 4-Hydroxy-chromane (Hydrolysis Impurity) TMCA->Hydroxy H2O / Acidic pH Dimer Oxidative Dimer (Storage Degradant) TMCA->Dimer Radical Coupling Imine->TMCA Reverse (Unstable) key Blue: Analyte | Red: Toxic/Mutagenic Potential | Yellow: Process Impurity

Caption: Degradation pathways for TMCA. Note that the imine formation is reversible, complicating assay values if the standard is not handled under inert gas.

Part 2: Comparative Analysis of Reference Standards

Since a USP/EP monograph does not exist for this specific intermediate, researchers must choose between sourcing a "Certified Reference Material" (CRM) from a custom synthesis house or qualifying a "Reagent Grade" material.

Comparative Matrix: Selecting the Right Standard
FeatureOption A: Custom Primary CRM Option B: Qualified In-House Standard Option C: Reagent/Catalog Grade
Source Type Specialized CRO (e.g., LGC, TRC, ChemScene)Synthesized internally & recrystallizedBulk Chemical Supplier (e.g., Sigma, Enamine)
Assay Method mass balance (100% - Impurities - Water - Residuals)qNMR (Quantitative NMR)HPLC Area % (often misleading)
Chiral Purity Certified ee% with method providedVerified via Chiral HPLCOften "Racemic" or "Undefined"
Water Content Measured (KF Titration)Measured (KF Titration)Rarely reported (Assumed anhydrous)
Cost High ($2,000+ / 100mg)Medium (Time-intensive)Low ($100 / 1g)
Risk Profile Low: Defensible in regulatory filings.Medium: Requires robust documentation.High: Unacceptable for GMP release testing.
The "Senior Scientist" Verdict

Do not use Option C for quantitative work.

  • Why? Reagent grade TMCA is often hygroscopic. A "98%" purity claim on a bottle usually refers to achiral HPLC area % and ignores the 5-10% water weight gained during storage. This introduces a massive systematic error in your potency calculations.

  • Recommendation: If budget permits, purchase Option A for the initial method validation. Use Option A to calibrate Option B (In-House Secondary Standard) for routine use.

Part 3: Experimental Validation & Protocols

To use any reference standard for TMCA, you must validate it using a method capable of separating the enantiomers and preventing amine tailing.

Protocol A: Chiral Purity (The "Gold Standard" Method)

Objective: Determine Enantiomeric Excess (ee%) of the Reference Standard.

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Expert Note: The Diethylamine (DEA) is non-negotiable . Without it, the basic amine at C4 will interact with the silanols of the stationary phase, causing peak broadening that masks the enantiomeric separation.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (Chromane absorption) or 280 nm.

  • Temperature: 25°C.

  • Acceptance Criteria: Resolution (Rs) > 2.0 between enantiomers.

Protocol B: Achiral Purity & Assay (Reverse Phase)

Objective: Determine chemical purity and quantify degradation products.

  • Column: C18 High pH Stable (e.g., XBridge C18 or Gemini NX), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

    • Expert Note: We use high pH (pH 10) to keep the TMCA amine deprotonated (neutral). This prevents the "cation exchange" mechanism with residual silanols, resulting in sharp, symmetrical peaks without the need for ion-pairing agents like TFA (which suppress MS signal).

Diagram 2: Standard Qualification Workflow

Decision logic for qualifying a new lot of TMCA standard.

Standard_Qual Start Receive New Standard Lot Hygroscopic Check Hygroscopicity (TGA or KF) Start->Hygroscopic ChiralCheck Run Chiral HPLC (Protocol A) Hygroscopic->ChiralCheck Racemic Is it Racemic? ChiralCheck->Racemic AchiralCheck Run Achiral HPLC (Protocol B) Racemic->AchiralCheck No (Correct Isomer) Reject Reject / Repurify Racemic->Reject Yes (if S-isomer req) PurityCalc Calculate Potency (100 - %Imp - %Water - %Res. Solv) AchiralCheck->PurityCalc Release Release as Secondary Standard PurityCalc->Release Purity > 98.0% PurityCalc->Reject Purity < 98.0%

Caption: Workflow for qualifying an incoming TMCA reference standard. Note that chiral verification precedes achiral testing to save resources on incorrect isomers.

Part 4: Troubleshooting & Causality

Issue 1: "My Standard Peak is Splitting."

  • Causality: The amine is likely partially protonated and partially neutral. This happens near the pKa (approx 9.5-10.0 for this amine).

  • Fix: Move the pH away from the pKa. Either go to pH 2.5 (fully protonated, use TFA) or pH 10.5 (fully neutral, use Ammonium Hydroxide). Do not operate at pH 7-8.

Issue 2: "The Assay value is dropping over time."

  • Causality: TMCA amines react with atmospheric CO2 to form carbamates, or oxidize to imines.

  • Fix: Standards must be stored under Argon/Nitrogen. If the solid turns slightly yellow, oxidation has occurred. Perform a re-crystallization using Isopropanol/HCl.

Issue 3: "Ghost Peaks in the Blank."

  • Causality: Carryover. Basic amines stick to the injector needle seals and rotor seals.

  • Fix: Change the needle wash solvent to 50:50 MeOH:Water + 0.1% Formic Acid. The acid is required to protonate the amine and wash it off the metal surfaces.

References

  • International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3][4][5] (2000).[3] [Link]

  • International Council for Harmonisation (ICH). Guideline Q2(R2): Validation of Analytical Procedures. (2023).[6][7] [Link]

  • Zhang, T., et al. "Chiral separation of amino compounds by polysaccharide-based stationary phases." Journal of Chromatography A, 1217(30), 4965-4970.[6] (2010).[6] [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

The primary hazards associated with (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine are inferred from its core chemical structures: the chromen scaffold and the amine functional group.

  • Amine Group: Aliphatic amines can be corrosive and alkaline. They are often associated with skin, eye, and respiratory irritation.[1] Some amines may also cause skin sensitization, leading to an allergic reaction upon repeated exposure.[2]

  • Chromen Structure: Certain chromen derivatives are known to be irritants or sensitizers.[2][3]

Based on this analysis, the compound should be treated as potentially having the following hazardous properties:

  • Acute Oral Toxicity: Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation: May cause skin irritation or an allergic skin reaction.[2][5]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust or vapor.[3][5]

A thorough risk assessment should be conducted before any new or scaled-up procedure involving this compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure. The selection of appropriate PPE is contingent on the specific procedure and the quantities being handled.

Foundational PPE for All Operations
  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses are mandatory at a minimum. However, due to the potential for serious eye irritation, chemical safety goggles are strongly recommended for all procedures.[2][5] A full-face shield must be worn over safety goggles when there is any risk of splashing or when handling larger quantities (>5 g).

  • Protective Clothing: A flame-resistant laboratory coat must be worn and fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes are required in all laboratory areas.

Hand Protection: The Critical Barrier

The choice of gloves is critical due to the potential for skin irritation and sensitization.

  • Recommended Glove Type: Nitrile gloves are the standard recommendation for incidental contact. Always use a thickness of at least 5 mil.

  • Causality: The amine functional group can be corrosive, and many organic molecules can permeate standard glove materials over time. It is crucial to prevent direct skin contact.

  • Double Gloving: Double gloving is recommended to provide an additional layer of protection and to allow for safe removal of the outer glove if contamination occurs.

  • Glove Change Protocol: Gloves must be changed immediately if they are contaminated, torn, or punctured. Do not reuse disposable gloves. Always wash hands thoroughly with soap and water after removing gloves.[5]

Table 1: Glove Selection for Specific Tasks

TaskPrimary RecommendationSecondary Precaution
Weighing solid (<1 g) in a fume hoodSingle pair, 5 mil NitrileChange gloves after task
Preparing solutions or transfers (>1 g)Double pair, 5 mil NitrileChange outer glove often
High-energy operations (e.g., sonication)Heavy-duty NitrileWear over standard gloves
Spill cleanup8 mil+ Nitrile or NeopreneDiscard all PPE after use

Note: Always consult the glove manufacturer's specific chemical resistance chart if available.

Respiratory Protection
  • Primary Control: All handling of (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine that could generate dust or vapors must be performed inside a certified chemical fume hood.[2][3][4]

  • Secondary Control: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill response, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is required.[6] All personnel requiring a respirator must be part of a respiratory protection program that includes fit testing and training.

PPE_Selection_Workflow cluster_assessment Phase 1: Hazard Assessment cluster_ppe Phase 2: PPE Selection cluster_verification Phase 3: Verification & Work start Start: New procedure with (2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine assess_hazards Assess Hazards: - Skin/Eye Irritation - Sensitization - Inhalation Risk start->assess_hazards eye_protection Eye Protection: Safety Goggles (Min.) Face Shield (Splash Risk) assess_hazards->eye_protection All Operations hand_protection Hand Protection: - 5 mil+ Nitrile Gloves - Double Glove Recommended assess_hazards->hand_protection All Operations body_protection Body Protection: - Lab Coat - Chem-Resistant Apron assess_hazards->body_protection All Operations resp_protection Respiratory Protection: - Chemical Fume Hood (Primary) - Respirator (If needed) assess_hazards->resp_protection Dust/Vapor Risk verify_ppe Verify all PPE is correctly worn eye_protection->verify_ppe hand_protection->verify_ppe body_protection->verify_ppe resp_protection->verify_ppe proceed Proceed with Experiment verify_ppe->proceed

Caption: PPE Selection Workflow for Handling the Compound.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure an appropriate chemical spill kit and an eyewash/safety shower are immediately accessible.[3]

    • Don all required PPE as outlined in Section 2.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a weigh boat or creased paper to contain the solid. Use spatulas and other tools to minimize the generation of dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces, glassware, and equipment after use.

    • Carefully remove the outer pair of gloves (if double-gloving) before leaving the fume hood.

    • Remove all PPE before leaving the laboratory area.

    • Wash hands thoroughly with soap and water.[2][3][4]

Storage Requirements
  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area designated for chemical storage.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Spill and Emergency Procedures
  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Use an absorbent material (e.g., vermiculite or sand) to cover the spill.

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and management.

    • Prevent entry to the area.

    • Contact the institution's environmental health and safety (EHS) department or emergency response team.

Waste Disposal
  • All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.

  • Collect all waste in a properly labeled, sealed container. Do not mix with other waste streams.

  • Dispose of the waste through your institution's EHS department or a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations.[2][4]

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. [Link]

  • Angene Chemical. Safety Data Sheet - 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride. [Link]

  • NIST. 2H-Pyran-3(4H)-one, 6-ethenyldihydro-2,2,6-trimethyl-. [Link]

  • PubChem. 2H-Pyran-3(4H)-one, 6-ethenyldihydro-2,2,6-trimethyl-. [Link]

  • PubChem. 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate. [Link]

  • PubChem. 4-(3,4-dihydro-2H-chromen-6-yl)pyridin-2-amine. [Link]

  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.